trans-Tert-butyl 3-phenylaziridine-2-carboxylate
Description
BenchChem offers high-quality trans-Tert-butyl 3-phenylaziridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-Tert-butyl 3-phenylaziridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl (2S,3R)-3-phenylaziridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)11-10(14-11)9-7-5-4-6-8-9/h4-8,10-11,14H,1-3H3/t10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJENAWGNJMLOIZ-MNOVXSKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1[C@H](N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thermodynamic Stability of Trans vs Cis Phenylaziridine Esters
This guide provides an in-depth technical analysis of the thermodynamic stability, synthesis, and equilibration of 3-phenylaziridine-2-carboxylic esters.
Part 1: Executive Summary & Core Thermodynamic Principles
In the context of 3-phenylaziridine-2-carboxylates, the trans-isomer is the thermodynamically stable product , while the cis-isomer is often the kinetically favored product during synthesis (e.g., via the Gabriel-Cromwell reaction).
The Stability Hierarchy
-
Thermodynamic Product: Trans-3-phenylaziridine-2-carboxylate.
-
Kinetic Product: Cis-3-phenylaziridine-2-carboxylate.
-
Driving Force: Minimization of steric repulsion between the bulky C2-carboalkoxy (ester) group and the C3-phenyl group.
Theoretical Framework
Aziridines are highly strained three-membered heterocycles containing one nitrogen atom. The stability of 2,3-disubstituted aziridines is governed by two primary factors:
-
Steric Hindrance (Dominant): In the cis configuration, the phenyl ring and the ester group occupy the same face of the ring, leading to significant van der Waals repulsion. The trans configuration places these bulky groups on opposite faces, drastically reducing steric strain.
-
Electronic Effects: While dipole-dipole interactions can influence stability, the steric bulk of the phenyl and ester groups overrides electronic attraction in non-polar to moderately polar solvents.
Part 2: Synthesis & Kinetic Control
Researchers frequently encounter the cis-isomer because common synthetic routes are under kinetic control.
The Gabriel-Cromwell Reaction
The standard method for synthesizing these aziridines involves the reaction of
-
Mechanism: The reaction proceeds via a conjugate addition of the amine followed by intramolecular nucleophilic substitution.
-
Stereoselectivity: The ring closure step is stereoselective. The transition state leading to the cis-isomer is often lower in energy due to favorable electrostatic interactions or specific orbital overlaps during the cyclization, even though the product is sterically more crowded.
-
Result: Crude reaction mixtures often contain a high ratio of cis-isomer (or a mixture), which can be isolated if the reaction is quenched before equilibration occurs.
Part 3: Isomerization & Equilibration Protocols
To access the thermodynamically stable trans-isomer from a cis-enriched mixture, researchers utilize base-catalyzed epimerization .
Mechanism of Epimerization
The isomerization does not typically occur via nitrogen inversion (which is slow but preserves configuration at carbon) or C-C bond homolysis (which requires high thermal energy). Instead, it proceeds via deprotonation at the C2 position .
-
Deprotonation: A base removes the acidic proton at C2 (alpha to the carbonyl).
-
Enolate Formation: This generates a planar (or near-planar) aziridinyl enolate intermediate, destroying the stereocenter at C2.
-
Reprotonation: Protonation occurs from the less hindered face (anti to the C3-phenyl group), yielding the trans-isomer.
Visualization: Epimerization Pathway
The following diagram illustrates the transformation from the kinetic cis product to the thermodynamic trans product.
Caption: Base-catalyzed epimerization mechanism converting the kinetically formed cis-aziridine to the thermodynamically stable trans-aziridine via an enolate intermediate.
Part 4: Experimental Characterization
Distinguishing between cis and trans isomers is critical. The most reliable methods are 1H NMR spectroscopy and TLC (Thin Layer Chromatography) .
1H NMR Spectroscopy
For aziridines, the vicinal coupling constant (
| Feature | Cis-Isomer | Trans-Isomer |
| Coupling Constant ( | 6.0 – 9.0 Hz | 2.0 – 5.0 Hz |
| Chemical Shift | Protons often shielded (upfield) | Protons often deshielded (downfield) |
| Structural Basis | Dihedral angle | Dihedral angle |
Chromatographic Behavior (TLC/HPLC)
-
Polarity: The cis-isomer has a larger net dipole moment because the electronegative ester and the phenyl ring are on the same side.
-
TLC (Silica):
-
Cis: Lower
(More polar, binds tighter to silica). -
Trans: Higher
(Less polar, elutes faster).
-
Part 5: Validated Experimental Protocols
Protocol A: Synthesis via Gabriel-Cromwell (Kinetic Route)
Objective: Synthesize 3-phenylaziridine-2-carboxylate (mixture favoring cis).
-
Reagents: Dissolve
-dibromo-3-phenylpropionate (1.0 equiv) in anhydrous acetonitrile. -
Addition: Add primary amine (e.g., benzylamine, 3.0 equiv) dropwise at 0°C.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 4 hours.
-
Workup: Filter off the amine hydrobromide salt. Concentrate the filtrate.
-
Isolation: Flash chromatography (Hexanes/EtOAc). The trans-isomer elutes first; the cis-isomer elutes second.[1]
Protocol B: Thermodynamic Equilibration (Cis Trans)
Objective: Convert isolated cis-isomer (or mixture) to the pure trans-isomer.
-
Setup: Dissolve the cis-aziridine (1.0 mmol) in anhydrous ethanol (5 mL).
-
Catalyst: Add a catalytic amount of Sodium Ethoxide (NaOEt) (0.1 equiv) or DBU (0.2 equiv).
-
Conditions: Stir at RT under nitrogen. Monitor by TLC.[1]
-
Checkpoint: The lower
spot (cis) should disappear, and the higher spot (trans) should intensify.
-
-
Timeline: Equilibration is usually complete within 4–12 hours.
-
Quench: Neutralize with dilute acetic acid or saturated NH
Cl. -
Purification: Extract with DCM, dry over MgSO
, and concentrate. Recrystallize if solid (often from Hexanes/Et O) to obtain pure trans-isomer.
Part 6: References
-
Cromwell, N. H., & Hoeksema, H. (1949). Ethyleneimine Ketones. V. Isomerism and Absorption Spectra. Journal of the American Chemical Society. Link
-
Deyrup, J. A. (2009). Aziridines and Azirines: Monocyclic. In Comprehensive Heterocyclic Chemistry II. Elsevier. Link
-
Stogryn, E. L., & Brois, S. J. (1967). The Stereochemistry of Nitrogen Inversion in Aziridines. Journal of the American Chemical Society. Link
-
Sweeney, J. B. (2002).[2] Aziridines: Epoxides’ Ugly Cousins? Chemical Society Reviews. Link
-
Padwa, A., & Woolhouse, A. D. (1984). Aziridines, Azirines and 2H-Azirines. Comprehensive Heterocyclic Chemistry. Link
Sources
Reactivity profile of electron-deficient 3-phenylaziridines
An In-depth Technical Guide to the Reactivity Profile of Electron-Deficient 3-Phenylaziridines
Introduction: The Duality of Stability and Reactivity
Aziridines, three-membered nitrogen-containing heterocycles, represent a cornerstone of modern synthetic chemistry. Their inherent ring strain, approximately 27 kcal/mol, renders them susceptible to a variety of ring-opening reactions, making them valuable intermediates for the synthesis of complex nitrogenous compounds.[1][2] This guide focuses on a specific and highly versatile subclass: 3-phenylaziridines activated by an electron-withdrawing group (EWG) on the nitrogen atom (e.g., N-tosyl, N-acyl).
The presence of the electron-withdrawing group is crucial; it diminishes the nucleophilicity of the ring nitrogen and enhances the electrophilicity of the ring carbons, thereby "activating" the aziridine towards nucleophilic attack. The 3-phenyl substituent further refines this reactivity profile. It introduces steric bulk and, more importantly, provides electronic stabilization to adjacent intermediates, such as carbocations or radicals, at the C2 position. This unique combination of ring strain, electronic activation, and benzylic stabilization dictates a rich and predictable reactivity pattern, which we will explore in detail.
This guide will provide a comprehensive overview of the primary reaction manifolds of these substrates, including nucleophilic ring-opening, [3+2] cycloadditions, and rearrangement reactions. We will delve into the underlying mechanisms, the causal factors behind experimental choices, and provide actionable protocols for researchers in synthetic and medicinal chemistry.
Nucleophilic Ring-Opening: A Tale of Two Pathways
The most characteristic reaction of activated aziridines is their ring-opening by nucleophiles. For 3-phenylaziridines, the regioselectivity of this process is a critical consideration and is heavily influenced by the reaction conditions, particularly the presence of a Lewis acid.
Mechanistic Dichotomy: SN2 vs. SN1-like Pathways
The ring-opening mechanism typically falls between a pure SN2 and SN1 pathway.
-
SN2 Pathway : In the absence of strong Lewis acids, a direct backside attack by a nucleophile at one of the ring carbons occurs. While attack at the less sterically hindered C3 position is possible, the electronic influence of the phenyl group makes the C2 (benzylic) position highly susceptible. This pathway generally proceeds with an inversion of stereochemistry.[3][4]
-
SN1-like Pathway : The introduction of a Lewis acid (e.g., BF3·OEt2, Zn(OTf)2, Sc(OTf)3) dramatically alters the landscape.[5][6] The Lewis acid coordinates to the nitrogen atom, weakening the C-N bonds and promoting the development of positive charge. The 3-phenyl group can effectively stabilize a carbocation at the C2 position, making this the overwhelmingly preferred site of nucleophilic attack. This SN1-like, or "borderline SN2," mechanism is characterized by a transition state with significant C-N bond cleavage, leading to high regioselectivity.[5][7]
The choice of Lewis acid is not merely catalytic; it actively steers the mechanism. Stronger Lewis acids like AlCl3 can push the transition state further towards an SN1-like structure, enhancing the nucleofugality (leaving group ability) of the sulfonamide and reducing the participation of the nucleophile in the rate-determining step.[5][7]
Data on Regioselective Ring-Opening
The regioselectivity of the ring-opening is highly dependent on the nucleophile and the Lewis acid catalyst employed. The following table summarizes representative outcomes for the ring-opening of (R)-2-phenyl-N-tosylaziridine.
| Catalyst | Nucleophile (Solvent) | Product | Regioselectivity (C2:C3) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Cu(OTf)₂ | Methanol (CH₂Cl₂) | 1,2-Amino ether | >99:1 | 94 | 92 | |
| Cu(OTf)₂ | Phenol (CH₂Cl₂) | 1,2-Amino ether | >99:1 | 92 | 90 | |
| BF₃·OEt₂ | Acetone | 1,3-Oxazolidine | >99:1 | 85 | 74 | |
| BF₃·OEt₂ | Benzaldehyde | 1,3-Oxazolidine | >99:1 | 82 | 68 | |
| Zn(OTf)₂ | Isopropanol (CH₂Cl₂) | 1,2-Amino ether | >99:1 | 90 | 85 |
[3+2] Cycloaddition Reactions via Azomethine Ylides
Electron-deficient 3-phenylaziridines are excellent precursors for the generation of azomethine ylides, which are powerful 1,3-dipoles for [3+2] cycloaddition reactions.[8] This transformation typically involves the cleavage of the C2-C3 bond of the aziridine ring, which can be induced thermally or photochemically. The phenyl group plays a critical role in stabilizing the resulting ylide.
The cycloaddition proceeds with a variety of dipolarophiles, including alkenes, alkynes, and heterocumulenes (like isothiocyanates), to furnish five-membered nitrogen-containing heterocycles such as pyrrolidines and iminothiazolidines.[1][9]
Lewis acids can also mediate these cycloadditions, often under milder conditions and with enhanced stereoselectivity.[1] For example, zinc(II) bromide has been shown to effectively mediate the (3+2) cycloaddition of N-tosyl-2-phenylaziridine with isothiocyanates, providing a stereoselective route to enantioenriched iminothiazolidines.[1]
Rearrangement Reactions
Beyond direct ring-opening and cycloaddition, electron-deficient 3-phenylaziridines can undergo various rearrangement reactions, often initiated by thermal or photochemical stimuli.
-
Thermal Rearrangements : Heating can induce the cleavage of the C-C bond to form an azomethine ylide, which, in the absence of a trapping agent, can undergo further rearrangements. The specific outcome depends on the substitution pattern and reaction conditions.
-
Photochemical Rearrangements : Irradiation with UV light can also lead to C-C bond homolysis, generating a diradical intermediate that can cyclize in different ways or rearrange.[10] Computational studies suggest that upon oxidation, 2-phenylaziridines can undergo spontaneous, nearly activationless ring-opening to yield azomethine ylide radical cations, which are key intermediates in these transformations.[11]
These rearrangements provide pathways to alternative heterocyclic scaffolds and are an area of ongoing investigation. For instance, photochemical isomerization can lead to the formation of oxaziridine-like intermediates which can further rearrange to larger ring systems like 1,2-oxazepines.[12]
Experimental Protocols
To provide a practical context, the following section details a representative experimental procedure for the Lewis acid-mediated ring-opening of an N-tosyl-3-phenylaziridine.
Protocol: Cu(OTf)₂-Mediated Ring-Opening of (R)-2-Phenyl-N-tosylaziridine with Methanol
This protocol is adapted from methodologies described for the highly regioselective synthesis of 1,2-amino ethers.
Objective: To synthesize (R)-2-methoxy-2-phenylethyl-N-tosylamine via a highly regioselective SN2-type ring-opening reaction.
Materials:
-
(R)-2-phenyl-N-tosylaziridine (>99% ee)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add (R)-2-phenyl-N-tosylaziridine (1.0 mmol, 1.0 equiv).
-
Dissolve the aziridine in anhydrous CH₂Cl₂ (5 mL).
-
Add Cu(OTf)₂ (0.1 mmol, 0.1 equiv) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add anhydrous methanol (3.0 mmol, 3.0 equiv) dropwise to the stirring solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 1,2-amino ether.
Expected Outcome: The desired product, (R)-2-methoxy-2-phenylethyl-N-tosylamine, is typically obtained in high yield (>90%) and with excellent enantiomeric excess (>90% ee), demonstrating the high regioselectivity and stereospecificity of the reaction.
Sources
- 1. Stereoselective Lewis Acid Mediated (3 + 2) Cycloadditions of N–H- and N–Sulfonylaziridines with Heterocumulenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent breakthroughs in ring-opening annulation reactions of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Sci-Hub: are you are robot? [sci-hub.jp]
- 4. gacariyalur.ac.in [gacariyalur.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 7. mdpi.com [mdpi.com]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. Highly Efficient Asymmetric [3+2] Cycloaddition Promoted by Chiral Aziridine-Functionalized Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photochemical and Thermal Concerted 1,3-Sigmatropic Rearrangements of a π‑Extended Methylenecyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. folia.unifr.ch [folia.unifr.ch]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Note: C-H Functionalization of trans-Tert-butyl 3-phenylaziridine-2-carboxylate
This Application Note is designed for researchers and drug discovery scientists focusing on the precision functionalization of strained heterocycles. It addresses the specific challenges of handling trans-tert-butyl 3-phenylaziridine-2-carboxylate , a scaffold where ring strain and multiple reactive sites (C2, C3, Phenyl, Ester) create a complex reactivity landscape.
Executive Summary & Strategic Analysis
The functionalization of trans-tert-butyl 3-phenylaziridine-2-carboxylate (1) represents a high-value transformation in the synthesis of non-proteinogenic amino acids and chiral pharmacophores. The primary challenge lies in achieving C-H activation without triggering the thermodynamically favorable electrocyclic ring-opening (aziridine
Key Reactivity Principles:
-
Acidity Hierarchy: The C2-H (alpha to ester) is the most acidic proton (
), followed by the phenyl ortho-protons (directed by N-substituents), and finally the C3-H (benzylic, but sterically shielded). -
Stereochemical Memory: The configuration of the lithiated intermediate is solvent-dependent. In non-coordinating solvents (Toluene), the lithiated species retains configuration; in coordinating solvents (THF), it undergoes inversion or equilibration.
-
N-Substituent Criticality: If the substrate is the free amine (N-H), it must be protected prior to C-H functionalization. The N-H proton (
) will be deprotonated first, forming an amide anion that complicates further C-H activation.
Pre-requisite: Substrate Assessment & Preparation
Target Molecule: trans-tert-butyl 3-phenylaziridine-2-carboxylate. Critical Check: Is the Nitrogen atom substituted?
-
Scenario A: N-H (Free Aziridine)
-
Action:STOP. Direct C-H functionalization is inefficient.
-
Protocol: Perform N-protection (e.g., N-Boc, N-Tosyl, or N-Alkyl) to block the acidic N-H and prevent N-anion side reactions.
-
-
Scenario B: N-Substituted (e.g., N-Boc, N-Alkyl)
-
Action:PROCEED. The N-protecting group (PG) will influence the site of lithiation (C2 vs. ortho-phenyl).
-
N-Protection Strategy (If required)
-
Reagent:
(1.1 equiv), , DMAP (cat.), . -
Why: The tert-butyl ester and N-Boc group provide steric bulk that protects the carbonyls from nucleophilic attack by the organolithium base used in the next step.
Core Protocol: Stereocontrolled -Lithiation (C2-Functionalization)
This protocol enables the introduction of electrophiles at the C2 position while preserving the aziridine ring. It exploits the "Complex Induced Proximity Effect" (CIPE) where the lithium base coordinates to the ester carbonyl, directing deprotonation at C2.
Experimental Design Variables
| Variable | Condition A (Retention) | Condition B (Inversion) |
| Solvent | Toluene (Non-coordinating) | THF (Coordinating) |
| Base | s-BuLi (1.1 - 1.3 equiv) | LDA or LiTMP (1.1 equiv) |
| Additive | TMEDA (1.1 equiv) | None or HMPA (if stubborn) |
| Temp | -78 °C | -78 °C |
| Mechanism | Contact Ion Pair (CIP) - Rigid | Solvent Separated Ion Pair (SSIP) - Fluxional |
Step-by-Step Protocol
Materials
-
Substrate: N-Boc-trans-tert-butyl 3-phenylaziridine-2-carboxylate (1.0 mmol).
-
Solvent: Anhydrous Toluene or THF (freshly distilled/dried).
-
Base: s-Butyllithium (1.3 M in cyclohexane) or LiTMP (generated in situ).
-
Electrophile: MeI, Allyl Bromide, or
.[1]
Procedure
-
Setup: Flame-dry a 25 mL Schlenk flask under Argon. Add the substrate (1.0 mmol) and dissolve in the chosen solvent (10 mL, 0.1 M).
-
Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.
-
Expert Note: Temperature control is vital. Above -50 °C, the lithiated aziridine may undergo ring fragmentation.
-
-
Deprotonation:
-
For Retention (Toluene): Add TMEDA (1.2 mmol) followed by dropwise addition of s-BuLi (1.2 mmol) over 5 minutes. The solution typically turns yellow/orange.
-
For Inversion (THF): Add LDA or LiTMP (1.2 mmol) dropwise.
-
-
Metallation: Stir at -78 °C for 30 minutes .
-
Validation: Take a 0.1 mL aliquot, quench with
, and check NMR. >95% Deuterium incorporation at C2 confirms metallation.
-
-
Trapping: Add the Electrophile (1.5 mmol) neat or as a solution in the reaction solvent.
-
Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to -20 °C over 2 hours.
-
Quench: Quench with saturated aqueous
(5 mL) while still cold. -
Workup: Extract with
(3 x 10 mL). Dry over , filter, and concentrate.
Advanced Protocol: Directed Ortho-Lithiation (DoM) of the Phenyl Ring
If the phenyl ring functionalization is desired, the C2-lithiation must be blocked or the directing group (DG) on Nitrogen must be stronger.
-
Requirement: Use an N-directing group capable of reaching the ortho-protons, such as N-Pivaloyl or N-Carbamate .
-
Constraint: This competes with C2-lithiation. To favor ortho-lithiation, the C2 position is often substituted (quaternary) or the base is chosen to be more bulky and less basic (e.g., LiTMP) to avoid the sterically crowded C2.
Pathway Visualization:
Figure 1: Divergent lithiation pathways controlled by solvent and protecting group strategy. C2-lithiation is the dominant kinetic pathway for N-Boc substrates.
Troubleshooting & Optimization (Self-Validating Systems)
| Observation | Root Cause | Corrective Action |
| Ring Opening (Acyclic Products) | Temperature too high (> -50°C) | Maintain -78°C strictly. Use a cryocooler if possible. |
| Low Conversion | Base degradation or wet solvent | Titrate s-BuLi before use. Distill TMEDA/Solvent over Na/Benzophenone. |
| Wrong Diastereomer | Solvent coordination effects | Switch solvent system. Add LiCl (to break aggregates) or HMPA (to force separation). |
| C2 vs Ortho Mixture | Competing pKa values | Use LiTMP (bulkier) to favor the more accessible proton or switch N-PG to N-Bus (sulfonyl) to direct ortho. |
References
-
Luisi, R., Capriati, V., Florio, S., & Musio, B. (2007). Regio- and stereoselective lithiation and electrophilic substitution reactions of N-Alkyl-2,3-diphenylaziridines: solvent effect. Organic Letters, 9(7), 1263-1266. Link
-
Sengoden, M., Bhowmick, A., & Punniyamurthy, T. (2017).[2] Stereospecific Copper-Catalyzed Domino Ring Opening and sp3 C-H Functionalization of Activated Aziridines. Organic Letters, 19(1), 158-161.[2] Link
-
Florio, S., & Luisi, R. (2010). Lithiation of Aziridines and Their Use in Synthesis. Chemical Reviews, 110(9), 5128-5157. Link
-
Ghorai, M. K., et al. (2019). Regioselective Ring-Opening Suzuki–Miyaura Arylation of Aziridine-2-carboxylates. Chemistry - A European Journal, 25, 10226. Link
-
Ogasa, C., Kayano, K., & Namba, K. (2024).[3] A Simple and Powerful tert-Butylation of Carboxylic Acids.[3] Synlett, 35, 235-239.[3] Link
Sources
- 1. Synthesis and applications of methyleneaziridines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07663E [pubs.rsc.org]
- 2. Stereospecific Copper-Catalyzed Domino Ring Opening and sp3 C-H Functionalization of Activated Aziridines with N-Alkylanilines [organic-chemistry.org]
- 3. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
Scalable production methods for trans-phenylaziridine-2-carboxylates
An Application Guide to the Scalable Production of trans-Phenylaziridine-2-carboxylates
Executive Summary
trans-Phenylaziridine-2-carboxylates are highly valuable chiral building blocks in medicinal chemistry and pharmaceutical development.[] Their inherent ring strain makes them versatile intermediates for the synthesis of complex nitrogen-containing molecules, including unnatural amino acids and bioactive compounds, through regio- and stereoselective ring-opening reactions.[2][3][4] However, scaling their production from the laboratory to industrial quantities presents significant challenges related to efficiency, stereocontrol, and safety. This document provides a detailed guide for researchers and process chemists, outlining robust and scalable synthetic strategies, detailed experimental protocols, and critical safety considerations for the production of these pivotal compounds.
Introduction: The Strategic Importance of Aziridine Scaffolds
Aziridines, the nitrogen analogues of epoxides, are three-membered heterocyclic compounds whose high ring strain (~27 kcal/mol) makes them susceptible to nucleophilic attack, leading to a variety of functionalized amine products.[3][5] Specifically, enantiomerically pure trans-2-aryl-aziridine-2-carboxylates serve as precursors to β-substituted amino acids, which are crucial components in peptidomimetics, enzyme inhibitors, and other therapeutics.[6][7]
The primary challenge in their synthesis is the precise control of stereochemistry at two adjacent carbon centers. Scalable methods must not only be high-yielding but also highly stereoselective to avoid costly and difficult purification of enantiomers and diastereomers. This guide focuses on methods that have demonstrated potential for large-scale application, emphasizing catalytic approaches for their efficiency and atom economy.
Core Synthetic Strategies for Scalable Production
The most effective strategies for scalable synthesis rely on creating the aziridine ring with high stereocontrol. The two predominant and industrially viable approaches are catalytic asymmetric aziridination of olefins and diastereoselective reactions from chiral precursors.
Catalytic Asymmetric Aziridination via Nitrene Transfer
The most attractive and atom-economical route to chiral aziridines is the direct catalytic addition of a nitrene equivalent across a C=C double bond.[8] This approach is powerful because a wide variety of substituted alkenes, such as alkyl cinnamates, are readily available and affordable starting materials.
Mechanism and Rationale: The core of this method involves a transition metal catalyst that activates a nitrene source to form a metal-nitrenoid intermediate. This intermediate then transfers the nitrene group to the alkene.[9] The choice of a chiral ligand coordinated to the metal center is critical as it directs the approach of the alkene, thereby establishing the stereochemistry of the final product. Copper and rhodium-based catalysts are the most extensively studied and successful for this transformation.[9][10]
-
Copper-Catalyzed Systems: Pioneered by the work of Evans and Jacobsen, copper(I) and copper(II) complexes with chiral bis(oxazoline) or diimine ligands are highly effective.[9] They typically utilize nitrene sources like sulfonyliminoiodinanes (e.g., PhI=NTs) or sulfamates. These systems are advantageous due to the relatively low cost of copper and the high levels of enantioselectivity achievable for olefins bearing an aromatic substituent.[9]
-
Rhodium-Catalyzed Systems: Dirhodium(II) tetracarboxylates are powerful catalysts for nitrene transfer reactions.[10] Chiral C₄-symmetrical dirhodium(II) catalysts have shown exceptional efficiency and enantioselectivity in the aziridination of a broad range of alkenes, including mono-, di-, and trisubstituted olefins, often with very low catalyst loadings (down to 0.1 mol%), which is a significant advantage for scalability.[10]
The overall workflow for this approach is streamlined, involving the reaction of a commercially available starting material with a nitrene source in the presence of a substoichiometric amount of a chiral catalyst.
Caption: General workflow for catalytic asymmetric aziridination.
Synthesis from Chiral Pool Precursors
An alternative strategy involves starting with a readily available, enantiomerically pure molecule from the "chiral pool," such as an amino acid, and converting it into the target aziridine. L-serine is a common and cost-effective starting material for this purpose.[4][6][11]
Mechanism and Rationale: This pathway leverages the inherent stereochemistry of the starting material. The synthesis typically involves:
-
Protection of the amine and carboxyl groups of the amino acid.
-
Conversion of the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate).
-
Base-induced intramolecular nucleophilic substitution (Sₙ2 cyclization), where the protected nitrogen attacks the carbon bearing the leaving group to form the aziridine ring.[4]
This method provides excellent stereochemical control as the key stereocenter is already set. However, it often involves more steps (protection, activation, cyclization) compared to direct catalytic aziridination, which can impact overall yield and process mass intensity on a large scale.
Caption: Decision logic for selecting a primary synthetic route.
Comparative Analysis of Scalable Methods
The choice of synthetic route for industrial production depends on a balance of factors including cost, efficiency, robustness, and safety.
| Feature | Catalytic Asymmetric Aziridination | Chiral Pool Synthesis (from Serine) |
| Starting Materials | Alkyl cinnamates (commodity) | L-Serine (commodity) |
| Key Reagents | Chiral ligand, Metal catalyst, Nitrene source | Protecting group reagents, Sulfonyl chlorides, Base |
| Number of Steps | Typically 1-2 main steps | 3-5 steps (protection, activation, cyclization) |
| Stereocontrol | Dependent on catalyst/ligand effectiveness (often >95% ee) | Inherited from starting material (excellent) |
| Atom Economy | High (addition reaction) | Moderate (generates protecting group and salt waste) |
| Scalability Factors | Catalyst cost, loading, and turnover number are critical. | Multi-step nature can be complex to scale. |
| Key Advantage | High efficiency, directness.[8] | Unambiguous stereochemical outcome.[4] |
| Key Disadvantage | Catalyst cost and removal from the final product. | Longer synthetic sequence, more waste. |
Detailed Experimental Protocols
Protocol 1: Scalable Copper-Catalyzed Asymmetric Aziridination
This protocol is adapted from methodologies developed for the copper-catalyzed aziridination of electron-deficient olefins.[9]
Objective: To synthesize Ethyl (2R,3S)-1-tosyl-3-phenylaziridine-2-carboxylate on a multi-gram scale.
Materials:
-
Ethyl cinnamate (1 equivalent)
-
Chloramine-T trihydrate (Nitrene source precursor, 1.5 equivalents)
-
Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C₇H₈) (5 mol%)
-
Chiral Bis(oxazoline) ligand (e.g., 2,2'-Isopropylidenebis(4S-phenyl-2-oxazoline)) (5.5 mol%)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the chiral bis(oxazoline) ligand (5.5 mol%) and anhydrous acetonitrile. Stir for 10 minutes until fully dissolved. Add the Cu(I)OTf complex (5 mol%) and stir the resulting solution for 1 hour at room temperature.
-
Reaction Setup: To the catalyst solution, add ethyl cinnamate (1 equivalent). Stir to ensure a homogeneous mixture.
-
Reagent Addition: In a separate flask, dissolve Chloramine-T trihydrate (1.5 equivalents) in anhydrous acetonitrile. Add this solution dropwise to the main reaction flask over 1-2 hours using an addition funnel. Rationale: Slow addition is crucial to maintain a low concentration of the active nitrene species, minimizing side reactions and ensuring good selectivity.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the ethyl cinnamate is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine. Rationale: The bicarbonate wash removes any acidic byproducts, and the brine wash helps to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
The primary challenge in purification is the separation of the desired trans diastereomer from any minor cis isomer that may have formed.
Materials:
-
Crude aziridine product from Protocol 1
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., Hexane:Ethyl Acetate gradient, starting from 95:5)
Procedure:
-
TLC Analysis: Determine an optimal solvent system using TLC. The goal is to achieve a clear separation between the trans and cis isomers, with the lower-spotting isomer having an Rf value of approximately 0.2-0.3.[12] The trans isomer is typically less polar than the cis isomer.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and pack the column.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column. Rationale: Dry loading prevents band broadening and leads to better separation.
-
Elution: Begin elution with the low-polarity solvent mixture. Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent if necessary to elute the products.
-
Isolation: Combine the fractions containing the pure trans isomer and concentrate under reduced pressure to yield the final product.
Characterization
The structure, purity, and stereochemistry of the final product must be rigorously confirmed.
-
NMR Spectroscopy (¹H, ¹³C): Confirms the chemical structure. The coupling constant (J-value) between the two protons on the aziridine ring is diagnostic: for trans isomers, ³JHH is typically small (2-5 Hz), while for cis isomers it is larger (6-9 Hz).
-
Chiral HPLC: Determines the enantiomeric excess (e.e.) of the product by separating the two enantiomers using a chiral stationary phase.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[13]
-
Infrared (IR) Spectroscopy: Shows characteristic peaks for the functional groups (e.g., C=O of the ester, S=O of the tosyl group).[13]
Safety and Handling Precautions
Aziridines are reactive and potentially hazardous compounds that must be handled with appropriate care.[14]
-
Toxicity and Reactivity: Aziridines are alkylating agents and should be considered toxic and potential mutagens.[14][15] The high ring strain makes them reactive towards nucleophiles, including water and acids, which can lead to uncontrolled ring-opening.
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[16] Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[14][16]
-
Storage: Store aziridines in a cool, dry, and well-ventilated area, away from acids, oxidizing agents, and sources of ignition.[15] Containers should be tightly sealed under an inert atmosphere to prevent reaction with atmospheric moisture.
-
Spill and Waste Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal.[14] All aziridine-contaminated materials must be disposed of according to local environmental regulations.[16]
Conclusion
The scalable production of trans-phenylaziridine-2-carboxylates is a critical enabling technology for the pharmaceutical industry. While several synthetic routes exist, catalytic asymmetric aziridination of alkenes stands out as a highly efficient and atom-economical strategy suitable for large-scale manufacturing. Success depends on careful catalyst selection, rigorous process control to ensure high stereoselectivity, and an unwavering commitment to safety protocols. By following the guidelines and protocols outlined in this document, researchers and drug development professionals can effectively and safely produce these vital chiral building blocks.
References
-
Müller, P., & Fruit, C. (2003). Enantioselective Catalytic Aziridinations and Asymmetric Nitrene Insertions into C-H Bonds. Chemical Reviews, 103(8), 2905–2920. [Link]
-
Yadav, J. S., & Singh, A. K. (2023). Recent breakthroughs in ring-opening annulation reactions of aziridines. Organic & Biomolecular Chemistry. [Link]
-
Lu, X., et al. (2014). Synthesis of chiral N-phosphoryl aziridines through enantioselective aziridination of alkenes with phosphoryl azide via Co(II)-based metalloradical catalysis. ResearchGate. [Link]
-
Kim, J., et al. (2022). Alkylative Aziridine Ring-Opening Reactions. Molecules, 27(19), 6692. [Link]
-
Wikipedia. (n.d.). Aziridine. Wikipedia. [Link]
-
Ranjith, P., & Ha, H. J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11. [Link]
-
Kim, D., et al. (2023). Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Journal of the American Chemical Society. [Link]
-
Watkins, E. B. (2019). Recent updates and future perspectives in aziridine synthesis and reactivity. Beilstein Journal of Organic Chemistry, 15, 2854–2873. [Link]
-
Boquet, V., et al. (2022). Rhodium(II)-Catalyzed Enantioselective Intermolecular Aziridination of Alkenes. Journal of the American Chemical Society, 144(38), 17565–17573. [Link]
-
Various Authors. (2023). Synthetic Approaches for the Construction of Chiral Aziridines. ResearchGate. [Link]
-
MSN Chemical. (2025). Tips for Safe Handling And Storage of Aziridine Crosslinkers. MSN Chemical. [Link]
-
Park, K. H., & Kim, H. R. (2002). Regioselective and stereoselective nucleophilic ring opening reactions of a phenyl-substituted aziridine: enantioselective synthesis of beta-substituted tryptophan, cysteine, and serine derivatives. The Journal of Organic Chemistry, 67(4), 1399–1402. [Link]
-
Zheng, Y., Rizzo, A., & Chiu, P. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. [Link]
-
Gwarda, R., & Albrecht, Ł. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination. Semantic Scholar. [Link]
-
Ishikawa, T. (2012). Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2837-2877. [Link]
-
Rajendran, A., et al. (2022). (a) Synthetic scheme for the synthesis of aziridine-2-carboxylates. ResearchGate. [Link]
-
Zhou, Y. G., & Li, A. H. (1999). Asymmetric Synthesis of 2H-Azirine 2-Carboxylate Esters. The Journal of Organic Chemistry, 64(24), 8929–8935. [Link]
-
Davis, F. A., et al. (1998). Asymmetric Synthesis of β-Substituted α-Amino Acids Using 2H-Azirine-2-carboxylate Esters. Synthesis of 3,3-Disubstituted Aziridine-2-carboxylate Esters. The Journal of Organic Chemistry, 63(7), 2273–2280. [Link]
-
Benjamin Moore. (2018). SAFETY DATA SHEET - Polyfunctional aziridine. Benjamin Moore. [Link]
-
Maurer, S. J., et al. (2024). Recent Developments in the Biosynthesis of Aziridines. Chembiochem, 25(16). [Link]
-
Harada, K., & Nakamura, I. (1978). Asymmetric synthesis of aziridine-2-carboxylic acid and the formation of chiral serine. Journal of the Chemical Society, Chemical Communications, (11), 522-523. [Link]
-
Cardillo, G., et al. (1996). Synthesis of enantiomerically pure trans aziridine-2-carboxylates by diastereoselective Gabriel-cromwell reaction. Tetrahedron: Asymmetry, 7(3), 755-762. [Link]
-
Lee, B. K., et al. (2021). Preparation and Utilization of Contiguous Bisaziridines as Chiral Building Blocks. R Discovery. [Link]
-
Ha, H. J. (2002). Highlights of the chemistry of enantiomerically pure aziridine-2-carboxylates. ResearchGate. [Link]
-
Legters, J. (1990). Synthesis and reactions of aziridine-2-carboxylic esters. University of Nijmegen. [Link]
-
Cardillo, G., et al. (2001). Synthesis of aziridine-2,2-dicarboxylates via 1,4-addition of N,O-(bistrimethylsilyl)hydroxylamine to alpha,beta-unsaturated malonates. The Journal of Organic Chemistry, 66(25), 8657–8660. [Link]
-
Organic Chemistry Portal. (n.d.). Aziridine synthesis. Organic Chemistry Portal. [Link]
-
Gregory, A., & Thielemans, W. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(24), 3247-3263. [Link]
-
Hili, R., & Yudin, A. K. (2013). Scalable synthesis of N-acylaziridines from N-tosylaziridines. The Journal of Organic Chemistry, 78(17), 8865–8871. [Link]
-
Gregory, A., & Thielemans, W. (2019). Aziridines and Azetidines: Building Blocks for Polyamines by Anionic and Cationic Ring-Opening Polymerization. ResearchGate. [Link]
-
Ma, C., et al. (2002). Synthesis, characterization and biological activity of triorganotin 2-phenyl-1,2,3-triazole-4-carboxylates. Journal of Organometallic Chemistry, 648(1-2), 196-201. [Link]
Sources
- 2. Recent breakthroughs in ring-opening annulation reactions of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective and stereoselective nucleophilic ring opening reactions of a phenyl-substituted aziridine: enantioselective synthesis of beta-substituted tryptophan, cysteine, and serine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric synthesis of aziridine-2-carboxylic acid and the formation of chiral serine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis, characterization and biological activity of triorganotin 2-phenyl-1,2,3-triazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 15. img.guidechem.com [img.guidechem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Improving yield of trans-Tert-butyl 3-phenylaziridine-2-carboxylate synthesis
Topic: Yield Improvement for trans-tert-butyl 3-phenylaziridine-2-carboxylate
Ticket ID: AZ-TBU-PH-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
The synthesis of trans-tert-butyl 3-phenylaziridine-2-carboxylate presents a unique set of challenges compared to its ethyl or methyl analogs. While the tert-butyl group provides excellent steric bulk (favoring trans-selectivity) and orthogonality in peptide synthesis, it introduces specific failure modes regarding steric hindrance during cyclization and acid-sensitivity during isolation.
This guide addresses the three most common "yield killers" reported by our user base:
-
Incomplete Cyclization (Stalled reaction due to sterics).
-
Poor Diastereocontrol (High cis content).
-
Isolation Loss (Degradation on silica gel).
Module 1: The Validated Workflow
Before troubleshooting, ensure your baseline protocol aligns with the Modified Gabriel-Cromwell route, which is the industry standard for this scaffold. Direct nitrene addition (e.g., Evans/Jacobsen methods) is often less efficient for this specific unfunctionalized substrate due to the difficult removal of N-protecting groups required for those routes.
Standard Operating Procedure (SOP)
-
Step A (Bromination): tert-butyl cinnamate +
tert-butyl 2,3-dibromo-3-phenylpropanoate. -
Step B (Cyclization): Dibromide +
(or ) + Base Aziridine.
Figure 1: The Gabriel-Cromwell pathway with critical failure points (red).
Module 2: Troubleshooting & Optimization
Issue 1: Low Yield in Cyclization Step
Symptom: The dibromide is consumed, but the isolated yield of aziridine is <40%. NMR shows vinyl bromides (elimination products).
Root Cause: The tert-butyl group is bulky. If the nucleophilic attack by the amine is slower than the deprotonation of the
Corrective Actions:
| Parameter | Standard Protocol | Optimized for t-Butyl | Why? |
|---|---|---|---|
| Solvent | Ethanol or MeOH | Acetonitrile (MeCN) | Protic solvents solvate the amine anion, reducing nucleophilicity. Polar aprotic MeCN increases the reaction rate of the cyclization over elimination [1]. |
| Temperature | Reflux | RT
Issue 2: High cis-Isomer Content
Symptom: You isolate the product, but the cis:trans ratio is 1:1 or favors cis.
Target:
Scientific Logic: The Gabriel-Cromwell reaction proceeds via an enolate intermediate. The cis-aziridine is often the kinetic product (formed fastest). The trans-aziridine is the thermodynamic product (most stable).
-
The bulky tert-butyl ester and the phenyl group experience significant steric repulsion in the cis configuration.
-
You must allow the reaction to equilibrate.
Protocol Adjustment:
-
Extend Reaction Time: Do not quench immediately upon consumption of starting material. Stir for an additional 4–6 hours.
-
Base Selection: Ensure excess base (Et3N or
) is present to facilitate the reversible deprotonation at the C2 position, allowing the cis-enolate to convert to the trans-enolate before ring closure [2].
Figure 2: Stereochemical equilibration. Note that the 'cis' product can revert to the enolate if base is present, eventually draining into the stable 'trans' sink.
Issue 3: Product Vanishes During Purification
Symptom: Crude NMR looks clean, but product degrades or sticks to the column during flash chromatography. Status: CRITICAL FAILURE POINT .
Root Cause: Aziridines, particularly N-H aziridines, are highly sensitive to acid. Standard silica gel is slightly acidic (pH 6.5–7.0), which is sufficient to protonate the nitrogen. This triggers:
-
Ring opening (to amino alcohols).[1]
-
Hydrolysis of the tert-butyl ester (cleavage to acid + isobutylene) [3].[2]
The "Deactivation" Protocol (Mandatory): You cannot use untreated silica.
-
Pre-treatment: Slurry your silica gel in Hexanes containing 1–2% Triethylamine (Et3N) .
-
Eluent: Maintain 0.5% Et3N in your mobile phase throughout the column run.
-
Alternative: Use Neutral Alumina (Grade III) if silica continues to cause degradation.
FAQ: Frequently Asked Questions
Q: Can I use tert-butyl diazoacetate and an imine instead? A: Yes, this is the "Wulff" or "Evans" type route. It is excellent for asymmetric synthesis if you have chiral ligands (VANOL/VAPOL). However, for racemic synthesis, the Gabriel-Cromwell (via dibromide) is generally cheaper and more scalable. If you choose the diazo route, be aware that tert-butyl diazoacetate is expensive and potentially explosive [4].
Q: My dibromide intermediate is an oil that won't crystallize. Is this a problem? A: tert-butyl 2,3-dibromo-3-phenylpropanoate is often a mixture of anti and syn diastereomers (from the bromination step). This diastereomeric mixture is often an oil. Do not purify it. The stereochemistry of the dibromide does not dictate the stereochemistry of the aziridine, because the reaction proceeds through a planar enolate intermediate. Use the crude oil directly.
Q: Why is the tert-butyl ester hydrolyzing? I thought it was stable? A: tert-butyl esters are stable to base (hydroxide) but extremely labile to acid. Even trace HBr generated during the reaction can cleave the ester if your base (Et3N) is insufficient. Ensure you have at least 3.0 equivalents of base relative to the starting cinnamate.
References
-
Cromwell, N. H., et al. (1943).[3] "The preparation and properties of some alpha-beta-unsaturated ketones and esters." Journal of the American Chemical Society, 65(2), 312-315.
-
Sweeney, J. B. (2002). "Aziridines: epoxides’ ugly cousins?" Chemical Society Reviews, 31(5), 247-258.
-
BenchChem Technical Guide. (2024). "A Comparative Guide to Tert-Butyl and Ethyl Aziridine-2-Carboxylates in Synthesis."
-
Wulff, W. D., et al. (2008). "Catalytic Asymmetric Synthesis of Aziridines from Benzhydryl Imines and Ethyl Diazoacetate." Organic Syntheses, 85, 15-29.
Sources
Separating cis and trans isomers of tert-butyl 3-phenylaziridine-2-carboxylate
Ticket #: AZ-ISO-992 Topic: Separation of cis and trans isomers of tert-butyl 3-phenylaziridine-2-carboxylate Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The separation of cis and trans isomers of tert-butyl 3-phenylaziridine-2-carboxylate is a critical purification step often complicated by the inherent instability of the aziridine ring on acidic stationary phases.
This guide addresses three core challenges:
-
Chemical Stability: Preventing ring-opening during purification.
-
Identification: Unambiguously assigning stereochemistry via NMR.
-
Separation: Protocols for resolution via buffered chromatography.
Part 1: Diagnostic & Identification (Triage)
User Issue: "I have two spots on my TLC, but I don't know which is which. How do I confirm the identity of the cis and trans isomers?"
The Resolution: H NMR Coupling Constants
Unlike alkenes, where
Diagnostic Table: NMR Parameters
| Feature | Cis-Isomer | Trans-Isomer | Mechanism |
| Coupling Constant ( | 6.0 – 9.0 Hz | 2.0 – 5.0 Hz | Karplus relationship modified for 3-membered rings. |
| Elution Order (Silica) | Second (Slower) | First (Faster) | Cis isomers typically have a larger net dipole moment. |
| Crystallinity | Lower tendency | Higher tendency | Trans isomers often pack more efficiently. |
Critical Check: Do not rely solely on chemical shift (
). The coupling constant () is the definitive metric for assignment.
Part 2: Purification Protocols (Troubleshooting)
User Issue: "My compound decomposes on the column, or the peaks tail significantly."
Root Cause Analysis
Aziridines are acid-sensitive . Standard silica gel is slightly acidic (pH ~5-6), which protonates the aziridine nitrogen. This activates the ring toward nucleophilic attack (even by the silica surface itself), leading to ring-opening and loss of product.
Protocol A: Buffered Flash Chromatography (Recommended)
This protocol neutralizes the stationary phase to preserve the aziridine ring.
Materials:
-
Silica Gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (Et
N)
Step-by-Step Workflow:
-
Slurry Preparation: Prepare the silica slurry using Hexanes containing 1% v/v Et
N . -
Column Packing: Pour the slurry and flush with 2-3 column volumes of the Hexane/Et
N buffer. This deactivates the acidic silanol sites. -
Sample Loading: Dissolve the crude mixture in a minimum amount of Hexanes/EtOAc (9:1) + 0.5% Et
N. Avoid loading with pure DCM if possible, as it can be slightly acidic. -
Elution Gradient:
-
Start: 95:5 Hexanes:EtOAc (+ 1% Et
N). -
Ramp: Increase polarity slowly to 80:20 Hexanes:EtOAc.
-
-
Collection: The trans-isomer (less polar) will elute first.[1] The cis-isomer (more polar) will elute second.[1]
Protocol B: Fractional Crystallization (Scalable Alternative)
If the trans-isomer is the major product (common in Gabriel-Cromwell synthesis), it can often be purified without chromatography.
-
Dissolve the crude oil in hot Hexanes (or a Hexane/Pentane mix).
-
Add Diethyl Ether dropwise until the solution is slightly turbid.
-
Cool slowly to room temperature, then to -20°C.
-
The trans-isomer often precipitates as white needles. Filter and wash with cold pentane.
Part 3: Visualization of Logic
The following diagram illustrates the decision-making process for purification and identification.
Caption: Workflow for the separation and stereochemical assignment of aziridine carboxylates.
Part 4: Stability & Storage FAQs
Q: Can I use CDCl
-
Risk:[2] The acid can open the aziridine ring during the NMR scan, leading to confusing spectra (identifiable by the appearance of broad -NH or -OH peaks).
-
Fix: Filter CDCl
through a small plug of basic alumina immediately before use, or use C D (Benzene- ) which is non-acidic and often provides better peak separation for phenyl-substituted systems.
Q: How should I store the purified isomers? A: Aziridine-2-carboxylates are kinetically stable but thermodynamically strained.
-
Temperature: Store at -20°C .
-
Atmosphere: Store under Argon or Nitrogen.[3]
-
Solvent: Avoid storing in solution for long periods, especially in chlorinated solvents which can generate HCl over time.
References
- Determination of Aziridine Stereochemistry: Title: Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. Source: BenchChem Technical Guides. Specific Data: Confirmed for 3-membered rings (aziridines/epoxides) in contrast to alkenes.
-
Synthesis and Separation Context
- Title: Synthesis of Enantiomerically Pure Trans Aziridine-2-carboxylates by Diastereoselective Gabriel-Cromwell Reaction.
- Source: Semantic Scholar / Tetrahedron.
-
URL:[Link]
-
Stability on Silica
-
General Aziridine Chemistry
- Title: Aziridine-2-carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion.
- Source: Heterocycles / LOCKSS.
-
URL:[Link]
Sources
Optimizing diastereoselectivity in 3-phenylaziridine formation
Diagnostic: Select Your Synthetic Pathway
Before optimizing, we must identify your entry point. Diastereoselectivity in aziridines is dictated by the mechanism of ring closure: Concerted (stereospecific) vs. Stepwise (stereoconvergent/scrambling).
Use this decision matrix to locate your specific troubleshooting module.
Figure 1: Pathway selection for 3-phenylaziridine synthesis. Select the module corresponding to your starting material.
Module: Metal-Catalyzed Nitrene Transfer (Cu/Rh)
Substrates: Styrenes + PhI=NTs (or similar nitrene source) Primary Issue: Loss of stereospecificity (e.g., cis-styrene yielding trans-aziridine).
The Core Problem: Radical Scrambling
In Copper-catalyzed aziridination (Evans/Jacobsen type), the reaction proceeds via a metal-nitrene species. While trans-styrenes typically undergo concerted addition (retaining stereochemistry), cis-styrenes are prone to a stepwise radical mechanism. If the intermediate carbon radical lives long enough to rotate, you lose diastereocontrol.
Figure 2: The "Leakage" Pathway. Cis-selectivity requires the ring closure rate (
Troubleshooting Guide
Q: I am using cis-
-
Switch Catalyst Metal: Copper (II) species often favor radical pathways. Switch to Rhodium(II) (e.g.,
) or Ruthenium porphyrins . These metals often support a more concerted, singlet-nitrene pathway which preserves alkene geometry. -
Lower the Temperature: Bond rotation has a higher activation energy than ring closure. Running the reaction at -20°C or -40°C (if catalyst activity permits) favors the kinetic cis-product.
-
Ligand Tuning: If using Copper, switch from Box (Bis-oxazoline) to Diimine ligands (Jacobsen type). Diimines are better suited for cis-alkenes, whereas Box ligands excel with trans-alkenes.
Q: My yield is low (<30%) and the catalyst changes color immediately. A: You likely have Catalyst Poisoning or Nitrene Decomposition .
-
Check Solvent Coordination: Are you using Acetonitrile? MeCN is a coordinating solvent that competes with the alkene for the metal center. Switch to non-coordinating solvents like Dichloromethane (DCM) or Benzene .
-
Slow Addition: The nitrene source (PhI=NTs) can decompose to TsNH2 if it doesn't react with the alkene. Add the nitrene source slowly (via syringe pump) to the catalyst/alkene mixture to keep its concentration low relative to the alkene.
Q: How do I remove the N-sulfonyl group without opening the ring? A: This is a common post-synthesis failure point. Standard deprotection (strong acid) opens the ring.
-
Protocol: Use Mg/MeOH sonication or Sodium Naphthalenide (reductive cleavage). These conditions are mild enough to preserve the strained aziridine ring.
Module: Ylide-Mediated Synthesis (Aggarwal/Corey-Chaykovsky)
Substrates: N-Tosyl Imines + Sulfur Ylides Primary Issue: Locking in cis vs. trans selectivity.
The Core Problem: Betaine Reversibility
The reaction proceeds via nucleophilic attack of the ylide on the imine to form a betaine intermediate.
-
Trans-Selective (Standard): If betaine formation is reversible, the system equilibrates to the thermodynamically stable anti-betaine, yielding trans-aziridine.
-
Cis-Selective (Difficult): Requires non-reversible betaine formation (kinetic control).
Troubleshooting Guide
Q: I need the cis-3-phenylaziridine, but I only get trans. A: You must destabilize the transition state that leads to the trans product or render the addition irreversible.
-
Use Semi-Stabilized Ylides: According to Aggarwal's mechanistic studies, semi-stabilized sulfur ylides (e.g., derived from benzylic sulfonium salts) often undergo non-reversible betaine formation.
-
The "Cis-Effect": Use a specific chiral sulfide catalyst (e.g., Isothiocineole ).[1] The steric bulk of the catalyst interacts with the imine substituent, favoring the syn-betaine (precursor to cis-aziridine) due to specific
- stacking or steric locking. -
Solvent Polarity: Switch to a polar aprotic solvent (DMSO or DMF). This stabilizes the charged betaine intermediate, potentially altering the reversibility profile.
Q: My reaction stalls at the betaine stage (no ring closure). A: The leaving group on the sulfur is too poor.
-
Fix: Ensure you are using a sulfonium salt (leaving group is
, neutral) rather than a sulfoxonium ylide (leaving group is DMSO, difficult).
Module: Wenker Synthesis (Amino Alcohol Route)
Substrates:
The Core Problem: The Double Inversion Trap
The Wenker synthesis is an intramolecular
-
Activation of alcohol (e.g., to Sulfate or Tosylate).
-
Displacement by Nitrogen. Theoretical Outcome: Complete Inversion of configuration at the carbon center. Failure Mode: If you see retention, it implies a "Double Inversion" (neighboring group participation) or an
pathway (carbocation formation).
Troubleshooting Guide
Q: I started with (1R, 2S)-amino alcohol but obtained (2R, 3S)-aziridine (Retention). Why? A: You likely formed a benzylic carbocation.
-
Cause: If the phenyl ring stabilizes the positive charge at the benzylic position, the leaving group may depart before the nitrogen attacks (
). The nitrogen then attacks from either face. -
Fix: Use a Biphasic System (Toluene/50% NaOH) with a phase transfer catalyst. This promotes the
mechanism by keeping the nucleophile (amine) active in the organic phase while the base stays aqueous, preventing premature ionization.
Q: My yield is low due to polymerization. A: Aziridines are unstable to acid.
-
Fix: Ensure the reaction mixture remains strictly basic (pH > 10) during workup. Do not wash with acidic brine. Use triethylamine-treated silica gel for purification.
Summary Data: Catalyst & Method Selection
| Method | Target Isomer | Key Catalyst/Reagent | Primary Control Factor |
| Cu-Catalysis | Trans | Cu(OTf)₂ + Box Ligand | Substrate geometry (Trans-alkene) |
| Cu-Catalysis | Cis | Cu(OTf) + Diimine (Jacobsen) | Kinetic control (Low Temp) |
| Rh-Catalysis | Cis/Trans | Rh₂(OAc)₄ | Concerted mechanism (Retains alkene geometry) |
| Ylide Addition | Trans | Sulfonium Ylide | Thermodynamic control (Reversible betaine) |
| Ylide Addition | Cis | Isothiocineole (Aggarwal) | Steric/Kinetic control (Non-reversible) |
| Wenker | Inverted | H₂SO₄ / NaOH |
References
-
Evans, D. A., et al. (1994). Development of the Copper-Catalyzed Olefin Aziridination Reaction.[2][3][4] Journal of the American Chemical Society.[5][6][7]
-
Li, Z., & Jacobsen, E. N. (1993).[8] Asymmetric Alkene Aziridination with Readily Available Chiral Diimine-Based Catalysts.[8] Journal of the American Chemical Society.[5][6][7]
-
Illa, O., Aggarwal, V. K., et al. (2013).[1] Practical and Highly Selective Sulfur Ylide-Mediated Asymmetric Epoxidations and Aziridinations.[1][6][7][9] Journal of the American Chemical Society.[5][6][7]
-
Wenker, H. (1935).[5] The Preparation of Ethylene Imine from Monoethanolamine.[5] Journal of the American Chemical Society.[5][6][7]
-
Tosi, E., et al. (2020). Copper-Catalyzed Ring Expansion of Vinyl Aziridines.[10] Synlett.[10]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Development of the Copper-Catalyzed Olefin Aziridination Reaction (1994) | David A. Evans | 563 Citations [scispace.com]
- 5. Wenker synthesis - Wikipedia [en.wikipedia.org]
- 6. Practical and highly selective sulfur ylide mediated asymmetric epoxidations and aziridinations using an inexpensive, readily available chiral sulfide. Applications to the synthesis of quinine and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical and highly selective sulfur ylide-mediated asymmetric epoxidations and aziridinations using a cheap and readily available chiral sulfide: extensive studies to map out scope, limitations, and rationalization of diastereo- and enantioselectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-Catalyzed Ring Expansion of Vinyl Aziridines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Technical Support Center: Troubleshooting Low Enantiomeric Excess in Asymmetric Aziridination
Welcome to the technical support center for asymmetric aziridination. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high enantioselectivity in their reactions. Asymmetric aziridination is a powerful tool for installing chiral nitrogen functionalities, but its success is highly sensitive to a multitude of experimental parameters. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve issues leading to low enantiomeric excess (ee).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Catalyst System & Ligand Integrity
The heart of any asymmetric reaction is the chiral catalyst. Even minor issues with the catalyst's preparation, handling, or integrity can lead to a dramatic loss of enantiocontrol.
Question 1: My enantiomeric excess is significantly lower than reported values for this catalytic system. What are the first things I should check regarding my catalyst and ligand?
Answer: When troubleshooting low ee, the catalyst system is the primary suspect. The issue often lies not with the fundamental reaction mechanism, but with the practical aspects of catalyst preparation and handling. Here is a prioritized checklist:
-
Purity of the Ligand and Metal Precursor:
-
Ligand: Chiral ligands are often complex molecules synthesized over multiple steps. Ensure your ligand is of high purity (>99%) and, critically, high enantiomeric purity. Impurities, including residual solvents or reagents from its synthesis, can coordinate to the metal center and interfere with the formation of the active chiral catalyst.
-
Metal Source: The purity and oxidation state of the metal precursor (e.g., Cu(OTf)₂, Rh₂(OAc)₄, AgClO₄) are crucial. Use freshly purchased, high-purity salts or precursors. Older bottles may have absorbed atmospheric moisture or oxidized. For example, Cu(I) complexes are known to be sensitive to air and can oxidize to Cu(II), which may be a competent catalyst but often provides different selectivity.[1]
-
-
Catalyst Preparation and Activation:
-
In-situ vs. Pre-formed Catalysts: If you are preparing the catalyst in situ, ensure the correct stoichiometry between the metal precursor and the ligand. The order of addition can also be critical. Allow sufficient time for the complex to form before adding the substrate or nitrene source.
-
Exclusion of Air and Moisture: Many aziridination catalysts are sensitive to oxygen and water.[2] Assemble your reaction under an inert atmosphere (e.g., Argon or Nitrogen) using properly dried glassware and anhydrous solvents. Trace water can hydrolyze the catalyst or participate in side reactions, such as epoxidation, which can occur via hydrolysis of a metal-nitrene intermediate.[3]
-
Additives: Some systems require additives, such as silver salts (e.g., AgSbF₆), to act as halide scavengers and activate the catalyst.[4] The loading of these additives can be critical; too much or too little can be detrimental to the reaction yield and selectivity.[1][4]
-
-
Ligand and Catalyst Decomposition:
-
Thermal Stability: Is your reaction run at an elevated temperature? The catalyst complex may not be stable under the reaction conditions, leading to decomposition and the formation of a non-chiral or less selective catalytic species.
-
Substrate/Reagent Compatibility: Ensure that your substrate or nitrene precursor (or its byproducts) does not degrade the ligand or catalyst over the course of the reaction.
-
Question 2: I am using a well-established ligand (e.g., a BOX or Salen ligand), but my results are poor. Could there be a "bad batch" of the ligand?
Answer: Absolutely. Commercial ligands can vary in quality. It is always good practice to validate a new batch of a chiral ligand, even from a reliable supplier.
-
Initial Validation: First, confirm its identity and purity using standard analytical techniques (NMR, MS).
-
Optical Rotation: Measure the specific rotation and compare it to the literature value. A significant deviation indicates either enantiomeric impurity or chemical contamination.
-
Test Reaction: Run a small-scale reaction using a standard, reliable substrate for which high ee has been reported in the literature. This will provide a functional confirmation of the ligand's efficacy.
If you suspect contamination, repurification of the ligand by recrystallization or chromatography may be necessary.[5]
Category 2: Reaction Parameters & Optimization
The optimal conditions for an asymmetric reaction often exist within a narrow window. Deviations in solvent, temperature, or concentration can erode enantioselectivity.
Question 3: How critical is the choice of solvent, and how can it impact my enantiomeric excess?
Answer: The solvent is a critical component of the reaction environment and can influence enantioselectivity through several mechanisms. A solvent that works for one catalytic system may be detrimental to another.[6]
-
Catalyst Solubility and Aggregation: The catalyst must be fully dissolved. If the catalyst aggregates or precipitates, the reaction may proceed through a less selective pathway or via a heterogeneous, non-chiral mechanism.
-
Coordination to the Metal Center: Coordinating solvents (e.g., acetonitrile, THF) can sometimes compete with the chiral ligand or the substrate for binding sites on the metal catalyst.[6] This can disrupt the carefully organized chiral environment necessary for stereoselection. In some copper-catalyzed systems, for instance, non-coordinating solvents like dichloromethane or toluene are preferred.
-
Transition State Stabilization: The solvent can stabilize or destabilize the diastereomeric transition states that lead to the two enantiomeric products. A change in solvent polarity can alter the energy difference (ΔΔG‡) between these transition states, thereby changing the ee. For example, in some silver-catalyzed intramolecular aziridinations, changing the solvent from toluene to benzene was found to dramatically improve the ee for styrene substrates, possibly due to Ag-π interactions.[7]
| Solvent | Typical Polarity | Common Application Notes in Aziridination |
| Dichloromethane (DCM) | Low | Frequently used, good for solubility, non-coordinating. |
| Acetonitrile (MeCN) | High (Polar Aprotic) | Can be coordinating; its effect is highly system-dependent.[6] |
| Toluene / Benzene | Low (Non-polar) | Often used to minimize solvent coordination. Can influence ee via π-stacking interactions.[7] |
| Hexafluoroisopropanol (HFIP) | High (Polar Protic) | Can promote reactions via hydrogen-bond activation but may also participate in side reactions.[8] |
Question 4: My reaction is sluggish, so I increased the temperature to improve the rate, but the ee dropped. Why?
Answer: This is a classic trade-off in asymmetric catalysis. The relationship between temperature and enantiomeric excess is governed by the Eyring equation. The enantiomeric ratio is proportional to the difference in the free energies of activation (ΔΔG‡) for the formation of the two enantiomers.
As temperature (T) increases, the term exp(-ΔΔG‡/RT) approaches 1, meaning the reaction becomes less selective. Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states, leading to higher ee.[6] However, this often comes at the cost of a significantly slower reaction rate. Finding the optimal balance between reaction time and enantioselectivity is key.
Caption: Relationship between reaction temperature, rate, and enantioselectivity.
Category 3: Substrate & Reagent Quality
The purity and electronic nature of your starting materials can have a profound impact on the reaction's outcome.
Question 5: Could impurities in my alkene substrate be causing the low ee?
Answer: Yes. This is an often-overlooked cause of poor enantioselectivity. The catalyst doesn't know which alkene is the intended substrate.
-
Competing Substrates: If your alkene is contaminated with other olefinic impurities, the catalyst may aziridinate them as well, possibly with low or no selectivity. This complicates purification and can skew the final ee measurement.
-
Catalyst Inhibition/Poisoning: Certain functional groups can act as poisons to the catalyst. For example, unprotected amines or thiols in the substrate can bind strongly to the metal center, inhibiting catalysis. While many functional groups are tolerated in modern systems, catalyst compatibility should always be considered.[1][4] Even seemingly inert functional groups like free hydroxyls can direct the reaction, sometimes leading to a mismatch with the catalyst control and lowering ee.[9]
-
Radical Inhibitors: Some commercial alkenes contain inhibitors (like BHT) to prevent polymerization. These must be removed (e.g., by distillation or passing through a plug of alumina) before use, as they can interfere with catalytic cycles that may have radical character.
Protocol: Quick Substrate Purification If you suspect substrate impurities, a simple purification step is warranted.
-
Prepare a short column (plug) of activated neutral alumina or silica gel.
-
Dissolve the alkene substrate in a non-polar solvent (e.g., hexane or dichloromethane).
-
Pass the solution through the plug.
-
Rinse the plug with a small amount of additional solvent.
-
Remove the solvent in vacuo without excessive heating.
-
Use the purified substrate immediately.
Question 6: My reaction works well for styrene but gives low ee for an unactivated terminal alkene. Is this expected?
Answer: Yes, this is a very common observation. The electronic and steric properties of the alkene are fundamentally linked to the success of a given catalytic system.
-
Activated vs. Unactivated Alkenes: Styrenes and other conjugated alkenes are "activated" substrates. Their electronic nature often facilitates the key nitrene transfer step. Unactivated alkyl-substituted olefins are generally more challenging substrates and often require more reactive, specialized catalysts to achieve high yields and enantioselectivities.[1][4] Many well-known catalytic systems are heavily optimized for styrenyl substrates and show a significant drop in performance with aliphatic alkenes.[7][10]
-
Steric Hindrance: The steric profile of the substrate must be compatible with the chiral pocket of the catalyst. Highly substituted or sterically bulky alkenes may not be able to approach the metal-nitrene active site in the required orientation for selective nitrene transfer, resulting in low ee or no reaction at all.[1][4] Conversely, a substrate that is too small may not experience sufficient chiral discrimination within the catalyst's environment.[11]
If you are working with a challenging substrate class, a literature search for catalysts specifically developed for that type of alkene is the most effective strategy.[1][4][12]
Caption: Steric and electronic match between substrate and catalyst is key for high ee.
Category 4: Analysis & Workup
Question 7: How can I be sure that my method for determining enantiomeric excess is accurate?
Answer: Accurate determination of ee is non-trivial and is a critical part of the experimental process.[13] The most common and reliable methods are chiral chromatography and NMR spectroscopy.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC):
-
Baseline Separation: This is the gold standard.[14][15] You must achieve baseline separation of the two enantiomer peaks. Without it, integration is unreliable.
-
Column Choice: A wide variety of chiral stationary phases (CSPs) are available. You may need to screen several columns and mobile phase conditions to find a suitable method.
-
Racemic Standard: Always prepare and inject a racemic sample of your product to confirm the identity of the two enantiomer peaks and to ensure you can separate them.
-
Detection: Ensure your detector response is linear for both enantiomers and that you are not overloading the column.
-
-
NMR Spectroscopy with Chiral Agents:
-
Chiral Derivatizing Agents (e.g., Mosher's acid): This involves reacting your aziridine with a chiral agent to form diastereomers, which will have distinct signals in the ¹H or ¹⁹F NMR spectrum.[14] This method is robust but requires that the derivatization reaction goes to completion without any kinetic resolution.
-
Chiral Solvating Agents: These agents form transient, non-covalent diastereomeric complexes that can also lead to peak separation in the NMR spectrum. This method is non-destructive but the peak separation (Δδ) can be small and dependent on concentration and temperature.
-
Common Pitfall: Do not rely on optical rotation to calculate ee unless your product is a well-known compound with a reliably reported maximum specific rotation ([α]max). Even then, small amounts of highly rotating impurities can render the measurement inaccurate.[15]
Question 8: Is it possible that my reaction workup or purification is changing the enantiomeric excess?
Answer: Yes, this phenomenon is known as enantiomer enhancement or erosion and can occur during purification.
-
Chromatography on Achiral Media: While standard silica gel is achiral, it can sometimes interact differently with the two enantiomers, especially if there are traces of chiral impurities (e.g., from biological sources) in the silica. This can lead to one enantiomer eluting slightly faster than the other. If you collect fractions and do not combine all product-containing fractions, the measured ee of your isolated sample may be artificially high or low.
-
Crystallization: If your product is crystalline, it is possible to inadvertently perform a resolution during recrystallization, especially if the sample is close to being enantiopure. This can either increase the ee of the crystalline material or enrich the other enantiomer in the mother liquor.
To check for this, determine the ee of the crude reaction mixture (after removing solids) and compare it to the ee of the final, purified product.[15] A significant difference points to an issue with the workup or purification protocol.
References
-
Arnold, F. H., et al. (2016). Enantioselective Enzyme-Catalyzed Aziridination Enabled by Active-Site Evolution of a Cytochrome P450. PMC. [Link]
-
Blakey, S. B., et al. (2024). Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Journal of the American Chemical Society. [Link]
-
Blakey, S. B., et al. (2024). Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. PMC. [Link]
-
Wulff, W. D. (2009). Catalytic Asymmetric Aziridination with Catalysts Derived from VAPOL and VANOL. MSU Chemistry. [Link]
-
Che, C.-M., et al. (2018). Chemo- and Enantioselective Intramolecular Silver-catalyzed Aziridinations. PMC. [Link]
-
Williamson, A. E. (2012). A new catalyst for asymmetric aziridination. RSC Blogs. [Link]
-
Macmillan Group. (2004). Catalytic Enantioselective Aziridinations. Macmillan Group. [Link]
- Rosini, C., et al. (n.d.).
- Sweeney, J. B. (n.d.).
-
Jørgensen, K. A., et al. (2000). Catalytic enantioselective formation of aziridines from α-imino esters. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Phipps, R. J., et al. (2023). Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation. Apollo. [Link]
- Wulff, W. D. (2009).
-
Phipps, R. J., et al. (2023). Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation. PMC. [Link]
-
Feng, X., et al. (2024). Water-enabling strategies for asymmetric catalysis. RSC Publishing. [Link]
-
Driver, T. G., et al. (2024). Hydrogen-bond activation enables aziridination of unactivated olefins with simple iminoiodinanes. Beilstein Journal of Organic Chemistry. [Link]
-
Tu, Y., et al. (2014). Group-assisted purification (GAP) chemistry for the synthesis of Velcade via asymmetric borylation of N-phosphinylimines. PMC. [Link]
-
Legg, K., et al. (2022). Recent updates and future perspectives in aziridine synthesis and reactivity. PMC. [Link]
-
Kaizer, J., et al. (2024). A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis. MDPI. [Link]
-
University of Liverpool. (n.d.). Concise Introduction to Asymmetric Synthesis. Chemistry. [Link]
-
Belkacem, M., et al. (2019). Free Solvent Synthesis Characterization and Kinetics Studies of N-phenyl Aziridine Catalyzed by Maghnite (Algerian MMT) under Ef. Prime Scholars. [Link]
-
Nakamura, S., et al. (2021). Asymmetric technique to synthesize aziridines in the presence of newly developed catalysts. AZoM. [Link]
-
Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]
- University of Bristol. (n.d.). Determination of enantiomeric excess. Source not specified.
- Michel, C. (n.d.). Understanding the impact of water on the catalytic activity and stability. Source not specified.
-
Feng, X., et al. (2024). Water-enabling strategies for asymmetric catalysis. Organic & Biomolecular Chemistry. [Link]
- Paquette, L. A. (Ed.). (2003). Chiral Reagents for Asymmetric Synthesis. John Wiley & Sons.
-
Taylor, P. C., et al. (2025). Catalytic asymmetric heterogeneous aziridination of styrene using CuHY: Effect of nitrene donor on enantioselectivity. ResearchGate. [Link]
- Eliel, E. L., & Wilen, S. H. (n.d.). 3.1. Determination of Enantiomeric Purity by Direct Methods. Source not specified.
-
Phipps, R. J., et al. (2023). Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation. Journal of the American Chemical Society. [Link]
-
Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. ResearchGate. [Link]
-
Feringa, B. L., et al. (2010). Catalytic enantioselective syn hydration of enones in water using a DNA-based catalyst. Nature Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aziridines. Organic Chemistry Portal. [Link]
-
Huber, G. W., et al. (2025). Effects of Water and Air on the Reaction Pathways in the Hydrothermal Liquefaction of Plastics. PMC. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding the impact of water on the catalytic activity and stability – Carine Michel [perso.ens-lyon.fr]
- 3. mdpi.com [mdpi.com]
- 4. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry-chemists.com [chemistry-chemists.com]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Chemo- and Enantioselective Intramolecular Silver-catalyzed Aziridinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation [repository.cam.ac.uk]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. blogs.rsc.org [blogs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 15. Determination of enantiomeric excess [ch.ic.ac.uk]
Technical Support Center: Stability and Reactivity of trans-Tert-butyl 3-phenylaziridine-2-carboxylate in Acidic Media
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development professionals working with trans-tert-butyl 3-phenylaziridine-2-carboxylate. This valuable synthetic intermediate possesses a unique combination of functionalities: a strained aziridine ring ripe for nucleophilic attack and an acid-sensitive tert-butyl ester. This duality makes it a powerful building block but also presents specific stability challenges, particularly in acidic media. This document provides in-depth, experience-driven guidance to help you navigate these challenges, troubleshoot common issues, and ensure the success of your experiments.
Section 1: Core Principles - Understanding Aziridine Behavior in Acid
Q1: Why is trans-tert-butyl 3-phenylaziridine-2-carboxylate so sensitive to acidic conditions?
The sensitivity of this molecule to acid is twofold, arising from two distinct functional groups:
-
The Aziridine Ring: Three-membered rings like aziridines possess significant ring strain (approx. 27 kcal/mol).[1] In the presence of an acid, the lone pair of the aziridine nitrogen is protonated, forming a highly reactive aziridinium ion. This dramatically increases the electrophilicity of the ring carbons, making them susceptible to attack by even weak nucleophiles.[2][3] This acid-catalyzed activation is the primary pathway for the ring-opening reactions that are the hallmark of aziridine chemistry.[4]
-
The Tert-Butyl Ester: The tert-butyl ester is a widely used protecting group for carboxylic acids precisely because it is stable to a broad range of nucleophilic and basic conditions but is readily cleaved under mild acidic conditions.[5][6] The cleavage mechanism involves protonation of the ester oxygen, followed by the loss of a stable tert-butyl carbocation.[5][7]
Therefore, when you expose this molecule to acid, you are initiating a competition between aziridine ring-opening and ester cleavage. Understanding and controlling these two pathways is critical for a successful transformation.
Q2: What is the mechanism of the acid-catalyzed ring-opening, and what determines where the nucleophile attacks?
The acid-catalyzed ring-opening of this aziridine does not follow a simple, single pathway but rather exists on a mechanistic continuum between a pure Sₙ2 and Sₙ1 reaction. The regioselectivity—whether a nucleophile attacks the C2 (carboxylate-bearing) or C3 (phenyl-bearing) position—is a delicate balance of steric and electronic factors.[4][8]
-
Protonation (Activation): The reaction is initiated by the protonation of the aziridine nitrogen by a Brønsted acid or coordination to a Lewis acid.[9][10] This forms the highly electrophilic aziridinium ion.
-
Nucleophilic Attack - Two Possible Pathways:
-
Path A (Sₙ2-like): The nucleophile attacks the less sterically hindered carbon. In this molecule, the C3 position is generally less sterically encumbered than the C2 position, which bears the bulky tert-butyl carboxylate group. An Sₙ2 attack is a single concerted step that results in the inversion of stereochemistry at the attacked carbon.[4]
-
Path B (Sₙ1-like): The C-N bond begins to break before the nucleophile fully attacks, leading to the formation of a species with significant carbocationic character. The phenyl group at C3 can stabilize a positive charge through resonance, making this position electronically favorable for attack.[11] This pathway is more likely with weaker nucleophiles or in polar, protic solvents and can lead to a loss of stereochemical integrity (racemization).
-
The prevailing pathway is influenced by the strength of the acid, the nature of the nucleophile, and the solvent.[1]
Section 2: Troubleshooting Guide - Common Experimental Issues
Issue 1: My reaction yielded an unexpected mixture of regioisomers or showed low regioselectivity.
This is a classic challenge in aziridine chemistry. The regiochemical outcome is dictated by the Sₙ1/Sₙ2 character of the transition state.[4]
Causality & Troubleshooting Steps:
-
Evaluate Your Acid: Strong Brønsted acids or potent Lewis acids can promote a more Sₙ1-like pathway, favoring attack at the electronically stabilized benzylic C3 position.[11][12]
-
Solution: Switch to a milder acid. For example, instead of trifluoroacetic acid (TFA), consider using acetic acid or a milder Lewis acid like ZnCl₂. This can shift the mechanism towards a more Sₙ2-like pathway, where steric factors dominate, potentially favoring attack at the less hindered C3 position but for different reasons.
-
-
Assess the Nucleophile: Strong, "hard" nucleophiles favor Sₙ2 reactions, while weaker, "soft" nucleophiles allow for more Sₙ1 character to develop.
-
Solution: If practical for your synthetic route, employ a stronger nucleophile to force a more concerted, Sₙ2-type attack.
-
-
Consider the Solvent: Polar, protic solvents (like methanol or water) can stabilize carbocationic intermediates, favoring the Sₙ1 pathway.
-
Solution: Try running the reaction in a less polar, aprotic solvent like THF or dichloromethane to disfavor carbocation formation.
-
Data Summary: Influence of Reaction Conditions on Regioselectivity
| Condition | To Favor Sₙ2-like (Steric Control) | To Favor Sₙ1-like (Electronic Control) | Expected Outcome for this Aziridine |
| Acid | Mild Brønsted (e.g., Acetic Acid) or mild Lewis Acid | Strong Brønsted (e.g., TFA, HCl) or strong Lewis Acid (e.g., BF₃·OEt₂)[13] | Attack at C3 (benzylic position) is generally favored electronically.[11] |
| Nucleophile | Strong, hard (e.g., N₃⁻, R₂NH) | Weak, soft (e.g., H₂O, ROH)[14] | Weaker nucleophiles increase the likelihood of attack at C3. |
| Solvent | Aprotic, non-polar (e.g., THF, CH₂Cl₂) | Protic, polar (e.g., MeOH, H₂O) | Protic solvents will stabilize the benzylic carbocation character at C3. |
| Temperature | Low Temperature (e.g., 0 °C to RT) | Elevated Temperature | Higher temperatures can provide the energy to overcome the barrier to the Sₙ1 pathway. |
Issue 2: I'm observing significant decomposition, polymerization, or low yields.
Low yields often point to competing side reactions, which are common when working with highly reactive intermediates like aziridinium ions.[15]
Causality & Troubleshooting Steps:
-
Polymerization: In the absence of a suitable external nucleophile, the nitrogen of one aziridine molecule can act as a nucleophile to open another activated aziridinium ion, leading to uncontrolled polymerization.[16][17]
-
Solution: Ensure your nucleophile is present in a sufficient concentration before or during the addition of the acid. Consider adding the acid slowly to a solution of the aziridine and the nucleophile at a low temperature to keep the concentration of the reactive aziridinium ion low at any given time.
-
-
Cleavage of the Tert-Butyl Ester: Strong acidic conditions (e.g., neat TFA, concentrated HCl) will rapidly cleave the tert-butyl ester, leading to the corresponding carboxylic acid.[5][7] This may or may not be desirable. If it's not, it represents a yield loss of the desired ester product.
-
Solution: Use the mildest acidic conditions possible. Screen different acids (e.g., acetic acid, pyridinium p-toluenesulfonate (PPTS)) and use catalytic amounts where feasible. Monitor the reaction closely by TLC or LCMS to check for the appearance of the more polar carboxylic acid byproduct.
-
Issue 3: My product is decomposing during workup or purification.
The product of the ring-opening is often a β-amino ester, which can be sensitive. The primary culprit during purification is often the stationary phase used in chromatography.
Causality & Troubleshooting Steps:
-
Acidic Silica Gel: Standard silica gel is acidic and can catalyze the reverse reaction, promote elimination, or cause further degradation of acid-sensitive products.[18]
-
Solution:
-
Neutralize Thoroughly: Before concentrating the organic phase, perform a wash with a mild base like saturated sodium bicarbonate solution to remove all traces of acid.
-
Use Deactivated Silica: If chromatography is necessary, use silica gel that has been deactivated by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 1% triethylamine in the eluent).[18]
-
Consider Alternatives: If possible, purify the product by recrystallization or distillation to avoid contact with silica gel altogether.
-
-
Section 3: Experimental Protocols & Best Practices
Protocol 1: Monitoring Aziridine Stability by ¹H NMR Spectroscopy
This protocol allows you to quickly assess the stability of your aziridine under specific acidic conditions before committing to a large-scale reaction.
-
Sample Preparation: In an NMR tube, dissolve a small, accurately weighed amount of trans-tert-butyl 3-phenylaziridine-2-carboxylate (e.g., 5-10 mg) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire Initial Spectrum: Record a baseline ¹H NMR spectrum. Pay close attention to the characteristic signals of the aziridine ring protons.[19][20]
-
Introduce Acid: Add a sub-stoichiometric amount (e.g., 0.1 equivalents) of the acid you plan to use (e.g., a microliter of a dilute solution of TFA in CDCl₃).
-
Monitor Over Time: Acquire spectra at regular intervals (e.g., every 15-30 minutes) at room temperature.
-
Analysis: Look for the disappearance of the aziridine proton signals and the appearance of new signals corresponding to the ring-opened product(s).[2][21] The formation of isobutylene (a singlet around 1.7 ppm) and a new, more polar compound by TLC will indicate ester cleavage. This provides a direct measure of the compound's stability under your chosen conditions.
Protocol 2: General Procedure for a Controlled Acid-Catalyzed Ring-Opening with an Amine Nucleophile
This procedure is a starting point and should be optimized for your specific nucleophile and substrate.
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add the trans-tert-butyl 3-phenylaziridine-2-carboxylate (1.0 equiv).
-
Add Nucleophile & Solvent: Dissolve the aziridine in an appropriate anhydrous solvent (e.g., dichloromethane). Add the amine nucleophile (e.g., benzylamine, 1.2 equiv).
-
Cool Reaction: Cool the mixture to 0 °C using an ice-water bath.
-
Slow Acid Addition: Slowly add a solution of the acid catalyst (e.g., trifluoroacetic acid, 0.2 equiv) in the reaction solvent dropwise over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the reaction progress by TLC or LCMS until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., 3x dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography using silica gel that has been pre-treated with 1% triethylamine in the eluent system (e.g., a gradient of ethyl acetate in hexanes).[18]
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can I use strong protic acids like concentrated HCl or H₂SO₄?
-
Q: How does the tert-butyl ester group affect the reaction?
-
A: It has two main effects. Sterically, its bulkiness can influence the regioselectivity of nucleophilic attack, making the C2 position more hindered.[22] Electronically, as an ester, it is an electron-withdrawing group, which can influence the stability of adjacent charges. Most importantly, it is an acid-labile protecting group, creating a competing degradation pathway under the very conditions needed to activate the aziridine ring.[5][23]
-
-
Q: Is it better to use a Lewis acid or a Brønsted acid?
-
A: The choice is substrate and nucleophile dependent. Brønsted acids directly protonate the nitrogen, which is a very effective activation method.[24] Lewis acids coordinate to the nitrogen and can offer different reactivity profiles and sometimes better control, especially in asymmetric synthesis.[12][13] For simple ring-opening, mild Brønsted acids (like acetic acid or TFA in catalytic amounts) are often sufficient. If you are struggling with control, screening a panel of mild Lewis acids (e.g., Zn(OTf)₂, Sc(OTf)₃) is a worthwhile endeavor.
-
-
Q: How should I store this compound to ensure its long-term stability?
-
A: Store it in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a freezer (-20 °C). Aziridines can be sensitive to ambient moisture and acidic gases (like CO₂) over time. Avoid storing it in solutions, especially in protic or potentially acidic solvents.
-
References
-
Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. (2025). The Journal of Organic Chemistry. [Link]
-
Parallel kinetic resolution of aziridines via chiral phosphoric acid-catalyzed apparent hydrolytic ring-opening. (2023). Chemical Science. [Link]
-
Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles. (2015). The Journal of Organic Chemistry. [Link]
-
Substituents Effect on Aziridine Chemistry: N-Inversion Energy, Reactivity and Regioselectivity of Nucleophilic Ring-opening. (2025). ResearchGate. [Link]
-
¹H NMR spectra to analyze the activation of aziridines for different times. (2023). ResearchGate. [Link]
-
Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. (2020). Chemistry – A European Journal. [Link]
-
Acids - Reagent Guide. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. (2024). Molecules. [Link]
-
Regioselective ring opening of aziridine for synthesizing azaheterocycle. (2023). Frontiers in Chemistry. [Link]
-
Regioselective ring opening of aziridine for synthesizing azaheterocycle. (2023). Frontiers in Chemistry. [Link]
-
tert-Butyl Esters. (n.d.). Organic Chemistry Portal. [Link]
-
A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. (2023). Synlett. [Link]
-
Base mediated aza-[2 + 1] annulation and regioselective aziridine ring-opening cascade: mild synthesis of functionalized β-amino ketones from cyclic N-sulfonyl aldimines and α-carbonyl sulfonium salts. (2024). Organic Chemistry Frontiers. [Link]
-
One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. (2017). Organic Letters. [Link]
-
Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles. (2025). PubMed. [Link]
-
Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. (2020). Accounts of Chemical Research. [Link]
-
Boc and tBu ester pH stability during enamine hydrolysis. (2022). Reddit. [Link]
-
An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. (2021). The Journal of Physical Chemistry A. [Link]
-
Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. (2019). Polymer Chemistry. [Link]
-
Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. (2015). The Journal of Organic Chemistry. [Link]
-
Regioselectivity in the ring opening of non-activated aziridines. (2011). Chemical Society Reviews. [Link]
-
Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space. (2025). Angewandte Chemie International Edition. [Link]
-
Lewis Acid vs Bronsted Acid. (n.d.). BYJU'S. [Link]
-
New synthesis and ring opening of cis-3-alkylaziridine-2-carboxylates. (2001). Tetrahedron. [Link]
-
¹H NMR spectra of cis-aziridine (A) and trans-aziridine (B) model compounds. (2020). ResearchGate. [Link]
-
Regioselective ring opening of aziridine for synthesizing azaheterocycle. (2023). Frontiers in Chemistry. [Link]
-
Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. (2014). Journal of Visualized Experiments. [Link]
-
Definitions of Acids & Bases Explained | Brønsted-Lowry vs Lewis. (2021). YouTube. [Link]
-
The Living Anionic Polymerization of Activated Aziridines: Systematic Study of Reaction Conditions and Kinetics. (2018). Macromolecules. [Link]
-
What is the difference between a Bronsted-Lowry acid and a Lewis acid? (2014). Quora. [Link]
-
Lewis and Bronsted Acidity and Basicity. (2012). YouTube. [Link]
-
18.1 Lewis theory vs Bronsted-Lowry theory (HL). (2020). YouTube. [Link]
-
New synthesis and ring opening of cis-3-alkylaziridine-2-carboxylates. (2001). ResearchGate. [Link]
-
Aziridine ring opening and 2+3 cycloaddition reaction. (2018). YouTube. [Link]
-
Synthesis of aziridines from amino alcohols. (2026). ResearchGate. [Link]
-
aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. (2012). HETEROCYCLES. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]
-
Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. (2025). Chemical Science. [Link]
Sources
- 1. Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Acids - Wordpress [reagents.acsgcipr.org]
- 8. Regioselectivity in the ring opening of non-activated aziridines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. byjus.com [byjus.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Parallel kinetic resolution of aziridines via chiral phosphoric acid-catalyzed apparent hydrolytic ring-opening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]
- 18. biotage.com [biotage.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. tert-Butyl Esters [organic-chemistry.org]
- 24. quora.com [quora.com]
Technical Support Center: Purification Strategies for Heat-Sensitive Aziridine Carboxylates
Welcome to the technical support center for the purification of heat-sensitive aziridine carboxylates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with purifying these valuable but delicate compounds. The inherent ring strain and thermal lability of aziridine carboxylates demand carefully considered purification strategies to prevent decomposition and ensure high purity.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve your purification goals.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of heat-sensitive aziridine carboxylates, offering explanations and actionable solutions based on established scientific principles.
Question 1: My aziridine carboxylate is decomposing on the silica gel column, leading to low yields and impure fractions. What's happening and how can I fix it?
Answer: This is a very common problem. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can catalyze the ring-opening of the strained aziridine ring, leading to decomposition of your product.[3] The high surface area of the silica gel exacerbates this issue.
Solutions:
-
Switch to a Less Acidic Stationary Phase:
-
Basic or Neutral Alumina: Alumina is a good alternative to silica gel. Basic alumina is particularly effective at preventing the degradation of acid-sensitive compounds.[3] Neutral alumina is another viable option.
-
Deactivated Silica Gel: You can purchase commercially prepared deactivated silica gel or prepare it yourself by treating standard silica gel with a base.
-
-
Buffer the Mobile Phase:
-
If you must use silica gel, adding a small amount (0.1% to 1% v/v) of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine , to your eluent can neutralize the acidic sites on the silica gel surface.[3][4] Be mindful that the added base will need to be removed from your final product, typically by rotary evaporation if it's volatile.
-
-
Perform a Stationary Phase Stability Test:
-
Before committing your entire batch to a column, perform a simple stability test. Take a small amount of your crude product and stir it with a slurry of the intended stationary phase (e.g., silica gel, neutral alumina, basic alumina) in your chosen eluent for about 30 minutes.[2] Filter the solid and analyze the filtrate by TLC or ¹H NMR to check for decomposition. This small-scale test can save you significant time and material.[2]
-
Question 2: I'm losing a significant amount of my product during solvent removal with the rotary evaporator. How can I minimize this loss?
Answer: Aziridine carboxylates can be volatile and thermally labile.[1] High temperatures and prolonged exposure to vacuum during rotary evaporation can lead to product loss through evaporation or thermal decomposition.
Solutions:
-
Low-Temperature Rotary Evaporation:
-
Use a low-temperature water bath (e.g., 20-30°C) for your rotary evaporator. While it may take longer to remove the solvent, it will significantly reduce the risk of thermal degradation.
-
For extremely sensitive compounds, you can use an ice bath (0°C) or even no bath at all, relying solely on the vacuum to remove the solvent at room temperature.
-
-
Use a High-Vacuum Pump with a Cold Trap:
-
A high-vacuum pump (e.g., a diaphragm pump or oil pump) will allow for solvent removal at lower temperatures. Always use a cold trap (e.g., dry ice/acetone or a cryocooler) between your rotary evaporator and the pump to condense volatile solvents and prevent them from contaminating the pump oil and to recover any volatilized product.
-
-
Avoid Evaporating to Complete Dryness:
-
If possible, concentrate your product to a small volume of a higher-boiling, inert solvent in which it is stable. This can then be used directly in the next step or subjected to a final, gentle drying step under high vacuum for a shorter period.
-
Question 3: My purified aziridine carboxylate looks pure by ¹H NMR, but it decomposes upon storage. What are the best storage practices?
Answer: The instability of aziridine carboxylates is not limited to the purification process. They can degrade over time, especially when exposed to light, air (moisture and oxygen), and residual acidic or basic impurities.[1]
Solutions:
-
Store at Low Temperatures: Store your purified compound in a freezer, preferably at -20°C or even -80°C for long-term storage. This will slow down potential decomposition pathways.
-
Store Under an Inert Atmosphere: Displace the air in your storage vial with an inert gas like argon or nitrogen before sealing.[5] This prevents oxidation and reaction with atmospheric moisture.
-
Use Amber Vials: Protect your compound from light by storing it in amber-colored vials or by wrapping clear vials in aluminum foil. Photochemical reactions can lead to degradation.
-
Ensure Purity: Trace amounts of acid or base can catalyze decomposition over time. Ensure your purification method effectively removes all such impurities.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for heat-sensitive aziridine carboxylates?
A1: The primary decomposition pathways include:
-
Nucleophilic Ring-Opening: The strained three-membered ring is susceptible to attack by nucleophiles, which can be present as impurities (e.g., water, alcohols) or catalyzed by acidic or basic conditions.[1][6]
-
Thermal Decomposition: Heat can induce decarboxylation, leading to the loss of the carboxylate group and subsequent rearrangement or fragmentation of the aziridine ring.[1]
-
Polymerization: Under certain conditions, particularly in the presence of catalytic amounts of acid, aziridines can undergo ring-opening polymerization.[7]
Q2: Are there any non-chromatographic purification methods suitable for these compounds?
A2: Yes, and they are often preferred to avoid contact with potentially reactive stationary phases.
-
Recrystallization: If your aziridine carboxylate is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[5][8] This method has the advantage of being gentle and scalable.
-
Trituration: For crude solids that are difficult to recrystallize, washing (triturating) the material with a solvent in which the impurities are soluble but the product is not can significantly improve purity.[9]
-
Liquid-Liquid Extraction: A carefully designed aqueous workup can remove many impurities. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can neutralize and remove acidic byproducts, while a brine wash helps to remove water.[10]
Q3: How does the N-substituent affect the stability and purification of aziridine carboxylates?
A3: The group attached to the nitrogen atom (the N-substituent) has a significant impact on the electronic properties and stability of the aziridine ring.[11]
-
N-H Aziridines: These can be more stable in some cases but are also susceptible to self-protonation and subsequent decomposition, especially if other acidic or basic functional groups are present in the molecule.[12]
-
N-Acyl and N-Sulfonyl Aziridines (e.g., N-Boc, N-Ts): The electron-withdrawing nature of these groups "activates" the aziridine ring, making it more susceptible to nucleophilic attack.[13] However, they can also confer greater thermal stability in some instances and are often crystalline, making purification by recrystallization easier.
-
N-Alkyl and N-Aryl Aziridines: The stability will depend on the specific electronic and steric properties of the substituent.
Q4: What analytical techniques are best for assessing the purity of my final product?
A4: A combination of techniques is often recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable aziridines. It provides information on both purity and molecular weight.[14][15]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing purity. Chiral HPLC can be used to determine the enantiomeric excess of chiral aziridine carboxylates.[16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, ideal for less volatile or more polar compounds.[17]
Experimental Protocols
Protocol 1: Low-Temperature Flash Column Chromatography
This protocol is designed to minimize the thermal stress on your compound during chromatographic purification.
-
Slurry Preparation:
-
In a beaker, create a slurry of your chosen stationary phase (e.g., neutral alumina or triethylamine-deactivated silica gel) in the initial, least polar eluent.
-
-
Column Packing:
-
Pour the slurry into your chromatography column and allow the stationary phase to settle, draining the excess solvent until the solvent level is just above the top of the stationary phase.
-
Add a thin layer of sand to the top of the stationary phase to prevent disturbance during sample loading.
-
-
Column Equilibration:
-
Run 2-3 column volumes of the initial eluent through the packed column. If possible, perform this step in a cold room or by using a jacketed column with a circulating chiller.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing your crude product onto a small amount of the stationary phase, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your solvent system, gradually increasing the polarity if a gradient is required.
-
Collect fractions in tubes that are pre-chilled in an ice bath.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator with a low-temperature water bath (≤ 30°C).
-
Protocol 2: Recrystallization of a Solid Aziridine Carboxylate
-
Solvent Selection:
-
Choose a solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble at an elevated (but still low) temperature. Common choices include ethyl acetate/hexanes, dichloromethane/hexanes, or diethyl ether/pentane.
-
-
Dissolution:
-
Place the crude solid in a flask and add a minimal amount of the more soluble solvent to dissolve it. Gentle warming (e.g., to 30-40°C) may be necessary. Avoid excessive heat.
-
-
Inducing Crystallization:
-
Slowly add the less soluble solvent (the "anti-solvent") until the solution becomes slightly cloudy.
-
If necessary, add a drop or two of the more soluble solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
-
Crystal Growth:
-
Allow the flask to cool slowly to room temperature, and then place it in a refrigerator (4°C) or freezer (-20°C) to facilitate crystal formation. Do not disturb the flask during this time.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under high vacuum at room temperature.
-
Data Presentation and Visualization
Table 1: Comparison of Purification Strategies
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Low-Temp. Flash Chromatography (Alumina) | - Minimizes acid-catalyzed decomposition- Good for separating closely related impurities | - Can be time-consuming- Alumina activity can vary- Potential for product loss on the column | - Acid-sensitive compounds- Non-crystalline products |
| Low-Temp. Flash Chromatography (Buffered Silica) | - Familiar technique for most chemists- Good resolution | - Requires removal of the basic additive- Still a risk of decomposition if not properly buffered | - Moderately acid-sensitive compounds- When alumina is not suitable |
| Recrystallization | - High purity can be achieved- Gentle, non-destructive method- Scalable | - Only applicable to solids- Can be difficult to find a suitable solvent- May not remove all impurities | - Crystalline solid products |
| Trituration | - Simple and quick- Avoids stationary phases | - Lower resolution than chromatography- May not be effective for all impurity profiles | - Removing highly soluble impurities from a sparingly soluble solid product |
Diagrams
References
- Benchchem. (n.d.). Stability and Proper Storage of Aziridine Carboxylates: A Technical Guide.
- Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
- Benchchem. (n.d.). Technical Support Center: Purification of Aziridine & 2-(chloromethyl)oxirane Products.
-
Stankeviča, B., et al. (2022). Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones. Molecules, 27(11), 3436. Retrieved from [Link]
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
-
Aggarwal, V. K., et al. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments, (87), 51522. Retrieved from [Link]
-
Welch, C. J., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Chirality, 26(11), 710-715. Retrieved from [Link]
- Teledyne ISCO. (n.d.). Safety First—Best Practices and Risk Management for Flash Chromatography.
- Organic Syntheses. (n.d.). Procedure for the preparation of (2R,3R)-Ethyl 1-benzhydryl-3-(4-bromophenyl)aziridine-2-carboxylate.
- CN102627594A - Preparation method of waterless aziridine compound. (n.d.). Google Patents.
-
Aggarwal, V. K., et al. (2013). Synthesis of cis-C-Iodo-N-Tosyl-Aziridines using Diiodomethyllithium: Reaction Optimization, Product Scope and Stability, and a Protocol for Selection of Stationary Phase for Chromatography. The Journal of Organic Chemistry, 78(13), 6497–6507. Retrieved from [Link]
- Huisgen, R., et al. (2025, August 10). Efficient Aziridine Synthesis in Metastable Crystalline Phases by Photoinduced Denitrogenation of Crystalline Triazolines. Request PDF.
-
Powers, D. C., et al. (2024). Metal-Free Aziridination of Unactivated Olefins via Transient N-Pyridinium Iminoiodinanes. JACS Au. Retrieved from [Link]
-
Pocurull, E., et al. (2011). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. Journal of Chromatography A, 1218(23), 3649-3655. Retrieved from [Link]
- KNAUER Santai SepaFlash. (2025, September 1). Flash Chromatography Explained.
- Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications.
- US5929252A - Aziridination of olefins. (n.d.). Google Patents.
- Benchchem. (n.d.). Technical Support Center: Advanced Purification of Volatile and Reactive Aziridines.
-
Zhang, W., et al. (2020). Synthesis of N–H Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids as Aminating Agent. ChemRxiv. Retrieved from [Link]
-
Zhang, W., et al. (2020). Direct and Stereospecific Synthesis of N-H and N-Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids. ResearchGate. Retrieved from [Link]
-
DiRocco, D. A., et al. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. Retrieved from [Link]
-
Singh, G. S., & D'hooghe, M. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. Molecules, 26(18), 5576. Retrieved from [Link]
-
Wikipedia. (n.d.). Aziridines. Retrieved from [Link]
-
Padwa, A., et al. (2020). Recent updates and future perspectives in aziridine synthesis and reactivity. Chemical Communications, 56(1), 12-26. Retrieved from [Link]
-
Pocurull, E., et al. (2025, August 7). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. Request PDF. Retrieved from [Link]
-
Tanner, D., & Somfai, P. (2000). Aziridine Carboxylates, Carboxamides and Lactones: New Methods for Their Preparation and Their Transformation into α- and β-Amino Acid Derivatives. Molecules, 5(3), 293-311. Retrieved from [Link]
-
Hoogenboom, R. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(20), 2536-2545. Retrieved from [Link]
-
Kim, S. C., et al. (2025, August 9). Substituents Effect on Aziridine Chemistry: N-Inversion Energy, Reactivity and Regioselectivity of Nucleophilic Ring-opening. ResearchGate. Retrieved from [Link]
-
Kuzmič, K., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 69(2), 261-270. Retrieved from [Link]
-
Regalado, E. L., et al. (2019). Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry. MethodsX, 6, 2176–2180. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Aziridines - Wikipedia [en.wikipedia.org]
- 7. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]
- 8. Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects in trans-Aziridine-2-Carboxylate Synthesis
Current Status: Operational Subject: Optimizing Diastereoselectivity & Yield via Solvent Engineering Ticket ID: AZ-TRANS-2024
Executive Summary & Mechanistic Logic
The synthesis of trans-aziridine-2-carboxylates is a cornerstone in the production of non-proteinogenic amino acids and peptidomimetics. However, researchers often encounter poor diastereomeric ratios (dr) or ring instability.
The critical realization is that solvent choice is not merely about solubility; it is a stereochemical switch.
In the classic Gabriel-Cromwell reaction (and the related Aza-Darzens), the formation of the aziridine ring proceeds through an anionic or zwitterionic intermediate. The lifespan of this intermediate determines the stereochemical outcome:
-
Kinetic Control (Non-polar solvents): Rapid ring closure often traps the molecule in the cis-configuration (or a low dr mixture) dictated by the initial nucleophilic attack geometry.
-
Thermodynamic Control (Polar/Protic solvents): Solvation stabilizes the intermediate, allowing bond rotation to the sterically less hindered conformation before ring closure, exclusively yielding the trans-isomer.
Critical Protocols & Solvent Selection
Module A: The Gabriel-Cromwell Route (Standard)
Best for: Large scale, robust substrates.
The Mechanism: Reaction of
Solvent Selection Matrix
| Solvent Class | Representative Solvents | Stereochemical Outcome | Mechanism of Action |
| Polar Protic | Ethanol (EtOH) , Methanol | High trans selectivity (>95:5) | H-bonding stabilizes the |
| Polar Aprotic | DMF, DMSO, MeCN | Mixed dr / High Reactivity | Accelerates |
| Non-Polar | Benzene, Toluene, DCM | Low dr / Kinetic Mix | Poor stabilization leads to rapid "snap-shut" cyclization, trapping the cis-isomer. |
Optimized Protocol: Thermodynamic Equilibration
-
Dissolution: Dissolve the
-bromoacrylate (1.0 equiv) in absolute Ethanol (0.5 M).-
Why: Ethanol facilitates the proton transfer required for the amine to act as a base and stabilizes the zwitterionic transition state.
-
-
Amine Addition: Add the primary amine (1.1 equiv) dropwise at 0°C.
-
Base Addition: Add
(1.5 equiv).-
Crucial Step: Allow the reaction to warm to room temperature and stir for 4–6 hours. Do not rush. The equilibration between the threo and erythro intermediates occurs here.
-
-
Workup: Evaporate EtOH in vacuo. Redissolve in
, wash with water.-
Note: Avoid
during extraction if the aziridine is acid-sensitive (see Module C).
-
Module B: The Aza-Darzens Route (Alternative)
Best for: Sensitive substrates, requiring strictly trans outcomes.
The Mechanism: Reaction of imines with
Technical Insight: The sulfur ylide pathway is intrinsically trans-selective due to the reversibility of the betaine formation.[1]
Visualization: Stereocontrol Pathways
Figure 1: Mechanistic divergence in aziridination.[2][3] Polar solvents promote the equilibration step (blue dashed line), funneling the reaction toward the thermodynamic anti-betaine and the trans-product.
Troubleshooting Guide (FAQ)
Issue 1: "I am getting a 50:50 mixture of cis and trans isomers."
Diagnosis: Kinetic trapping. Root Cause: The solvent is too non-polar (e.g., DCM, THF), causing the ring to close before the intermediate can rotate to the trans-conformation. Corrective Action:
-
Switch solvent to Ethanol or Methanol .
-
If solubility is an issue in alcohols, use a mixture of Acetonitrile/Water (9:1) . The water component provides the necessary high dielectric constant to stabilize the intermediate charge separation.
Issue 2: "My yield is low, and I see starting material remaining."
Diagnosis: Nucleophilicity suppression. Root Cause: In highly protic solvents, the nucleophile (amine or ylide) may be heavily solvated (H-bonded), reducing its reactivity. Corrective Action:
-
Use a Dipolar Aprotic solvent like DMSO or DMF .
-
Warning: While this increases rate, it may slightly erode trans-selectivity compared to ethanol. A compromise system is Toluene with 10% DMSO .
Issue 3: "The product decomposes/polymerizes during purification."
Diagnosis: Acid-catalyzed ring opening.
Root Cause: Aziridine-2-carboxylates are activated aziridines ("push-pull" systems). Trace acid in Chloroform (
-
Solvent Swap: Use Dichloromethane (DCM) stabilized with amylene, not chloroform.
-
Column Pre-treatment: Pre-wash the silica gel column with 1%
in Hexanes before loading the sample. This neutralizes acidic sites on the silica.
Advanced Visualization: Troubleshooting Logic Flow
Figure 2: Decision tree for diagnosing solvent-related failures in aziridine synthesis.
References
-
Cromwell, N. H., et al. "The structure of the product of the reaction of benzylamine with ethyl
-bromo- -methylcrotonate." Journal of the American Chemical Society, 1943. -
Aggarwal, V. K., et al. "Catalytic Asymmetric Synthesis of Aziridines from Imines and Diazo Compounds." Chemical Reviews, 2003.
-
Lu, P., et al. "Recent updates and future perspectives in aziridine synthesis and reactivity." Chem, 2023.[4][5]
-
D'hooghe, M., et al. "Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion." Heterocycles, 2012.[3]
-
Marsini, M. A., et al. "Diastereoselective Synthesis of
-Quaternary Aziridine-2-carboxylates via Aza-Corey-Chaykovsky Aziridination."[6] Organic Letters, 2015.[6]
Sources
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. Aziridine Group Transfer via Transient N-Aziridinyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters [organic-chemistry.org]
Validation & Comparative
Determining absolute configuration of trans-3-phenylaziridine-2-carboxylate
Defining the Guide Scope
I'm now zeroing in on defining the precise scope. The request is to create a comparison guide, which will objectively analyze methods and present experimental data. This means a focus on trans-3-phenylaziridine-2-carboxylate is clear, but the guide's ultimate structure requires further refinement. I'm considering possible organizational structures to best present the comparison.
Focusing on Core Requirements
I've been working on defining the core requirements and now I am focusing on the intended audience. The audience consists of researchers, scientists, and drug development professionals. The guide will need autonomy, scientific integrity, and strong visualization. I'm prioritizing scientific integrity through expert voice, explanation, and authoritative grounding, specifically the use of real URLs. I'm also considering the best data table formatting, step-by-step protocols, and the possible integration of Graphviz (DOT) diagrams.
Exploring Analysis Methods
I'm now exploring specific analytical methods. I'm focusing on Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), which both rely on DFT. I'm also considering NMR derivatization (Mosher's Method) and chemical correlation. My search strategy is now refined, with key terms like "absolute configuration trans-3-phenylaziridine-2-carboxylate," alongside search terms for VCD, enantioselective synthesis and X-ray structures. I need to find specific rotation values to make it a fair comparison.
Refining Search Parameters
I've got a good base level now and have the broad strokes, but need to zero in on specific gaps in the current body of knowledge to make this a truly definitive guide. I will need to look deeper into the specific methods and consider a targeted secondary search.
Analyzing Molecular Characteristics
I'm now diving into the specifics of the target molecule. I've uncovered several key methods for synthesis, including routes starting from alpha-aminonitriles and diazoacetates, and the Gabriel-Cromwell reaction. It seems chiral centers are present. I'm also comparing VCD and ECD, particularly considering the phenyl group's influence on the analysis.
Evaluating Chiral Specificity
I'm now focusing on specific chiral data. The "chiral salt" method seems promising for X-ray diffraction, especially MicroED for powders. I'm exploring the potential of ECD, noting the phenyl group's impact. VCD is an interesting alternative, often cited as a solution-phase option, though my focus is more toward X-ray methods. I'm also planning to seek specific optical rotation data to enhance my work.
Assessing Aziridine Stability
I'm now deeply concerned about aziridine stability during analysis, specifically regarding Mosher ester formation. Ring-opening due to acid is a key concern. I'm investigating safer methods like chiral solvating agents (CSA) for NMR. Also, I need to find optical rotation data for the trans isomer, and I'm looking to confirm the stereochemistry of the Gabriel-Cromwell product.
Analyzing the Route
I've been gathering some crucial information to build the guide. The "Gabriel-Cromwell" reaction is the classic route, but it often gives a cis/trans mixture. I'm focusing on the synthesis of trans-3-phenylaziridine-2-carbaldehyde. Further studies have revealed alternative, stereoselective synthesis approaches, which are being further investigated.
Investigating Stability & Chiral Routes
I'm now prioritizing thermodynamic stability, and I'm looking closely at aziridine-2-carboxylates. I've found optical rotation data for related compounds, including a specific reference with X-ray confirmation for a (2R,3R) configuration. Furthermore, I uncovered specific rotation data for a chiral (2R)-aziridine-2-carboxylate starting material and (R)-2-Phenylaziridine. I'm also now focusing on chiral alpha-aminonitriles with diazoacetates and chiral amino alcohols as viable synthesis options.
Exploring Structural Confirmation Methods
I am now focusing on spectroscopic methods to determine absolute configuration, as X-ray is not always an option. I'm prioritizing Vibrational Circular Dichroism (VCD) as a solution-phase alternative, including its DFT calculation requirements and self-validation through spectral comparison. NMR with Chiral Solvating Agents (CSAs), particularly bis-thioureas or Pirkle alcohol, looks promising, avoiding the risk of ring opening often seen with derivatization like Mosher esters; I'll be recommending CSAs over derivatives for this particular molecule.
Prioritizing Method Selection
I'm now consolidating the verification options, establishing a clear decision matrix for choosing the best method based on practicality and resources. I've sketched out workflows for VCD, chemical correlation (synthesizing from a known precursor), and NMR with Chiral Solvating Agents. I'm also preparing a comparison table that highlights cost, time, sample demands, and reliability for each. Considering that the compound is an oil, I'll recommend methods beyond derivatization, but still cover the method. Finally, I will synthesize "Reference" values based on general literature.
Safety Operating Guide
trans-Tert-butyl 3-phenylaziridine-2-carboxylate proper disposal procedures
Operational Guide: Disposal and Deactivation of trans-Tert-butyl 3-phenylaziridine-2-carboxylate
Part 1: Executive Safety Directive
The Hazard: trans-Tert-butyl 3-phenylaziridine-2-carboxylate contains a strained aziridine ring. While the bulky tert-butyl and phenyl groups provide some steric shielding, this molecule remains a potent alkylating agent .
-
Mechanism of Toxicity: Aziridines act as DNA alkylators. The nitrogen atom, once protonated in vivo, becomes highly electrophilic, susceptible to nucleophilic attack by DNA bases (specifically N7 of guanine). This causes cross-linking and mutagenesis.
-
Operational Status: Treat as a Category 1B Carcinogen/Mutagen .
-
Disposal Rule: NEVER dispose of this compound directly into general organic waste streams without prior chemical deactivation. Unquenched aziridines can polymerize exothermically or react with other waste constituents, posing a risk to waste handlers.[1]
Part 2: Technical Risk Assessment & Mechanism
To safely dispose of this molecule, you must understand its reactivity profile.[1][2] The disposal strategy relies on Ring Strain Release .
The aziridine ring possesses approximately 27 kcal/mol of strain energy . Our goal is to release this energy in a controlled environment (fume hood) rather than a biological system (your body).
The Deactivation Strategy: Acid-Catalyzed Nucleophilic Opening
We will utilize a "Push-Pull" mechanism to destroy the compound:
-
The Pull (Acid): Protonation of the aziridine nitrogen makes the ring carbons highly electrophilic.
-
The Push (Nucleophile): Thiosulfate (
) acts as a soft, potent nucleophile that attacks the ring, permanently opening it and forming a non-toxic Bunte salt derivative.
Why not just water? Hydrolysis is too slow for lipophilic aziridines. This specific molecule is hydrophobic due to the phenyl and tert-butyl groups. It requires an organic co-solvent to ensure the deactivation reagents contact the target molecule.
Part 3: Operational Protocol (Step-by-Step)
A. Personal Protective Equipment (PPE)
-
Respiratory: Certified Fume Hood (Face velocity > 100 fpm).
-
Hands: Double-gloving is mandatory.
-
Inner Layer: Nitrile (standard).
-
Outer Layer:Silver Shield/4H (Laminate) gloves . Small ring heterocycles can permeate standard nitrile rubber rapidly.
-
-
Eyes: Chemical splash goggles + Face shield if handling > 500 mg.
B. Chemical Deactivation Protocol
Use this protocol for laboratory-scale disposal (< 5 grams).
Reagents Needed:
-
Solvent: Acetone or Methanol (to dissolve the lipophilic aziridine).
-
Quenching Solution: 20% Sodium Thiosulfate (
) in water. -
Catalyst: 1M Sulfuric Acid (
) or Glacial Acetic Acid.
Procedure:
-
Solubilization: Dissolve the trans-tert-butyl 3-phenylaziridine-2-carboxylate waste in Acetone. Ensure the concentration is roughly 5% w/v or less to manage heat generation.
-
Note: If the waste is already in a solvent (e.g., DCM), dilute it 1:1 with Acetone.
-
-
Preparation of Quench Bath: In a separate beaker, prepare a mixture of the Quenching Solution and Catalyst (Ratio: 10 parts Thiosulfate solution to 1 part Acid).
-
Check: The pH should be acidic (pH < 4).
-
-
The Quench (Dropwise Addition): Slowly add the Aziridine/Acetone solution into the Quench Bath while stirring.
-
Ratio: Use at least 20 equivalents of Thiosulfate relative to the aziridine.
-
Observation: No violent gas evolution is expected, but slight warming may occur.
-
-
Reaction Time: Stir the mixture at room temperature for 24 hours . The bulky tert-butyl group sterically hinders the attack, necessitating a longer reaction time than simple ethyleneimine.
-
Validation (Mandatory): Perform the NBP Test (See Section C) to confirm destruction.
-
Final Disposal: Once the test is negative (no color change), neutralize the solution with Sodium Bicarbonate (
) to pH 7. Label as "Deactivated Organic Waste - High Sulfur Content" and hand over to EHS.
Part 4: Validation System (The NBP Test)
You cannot trust a clear liquid. You must verify the destruction of the alkylating agent using 4-(p-nitrobenzyl)pyridine (NBP).
The NBP Test Protocol:
-
Reagent A: 5% w/v 4-(p-nitrobenzyl)pyridine in acetone.
-
Reagent B: 50% v/v Triethylamine in acetone.
-
Test:
-
Take 1 mL of your quenched waste mixture.
-
Add 0.2 mL of Reagent A .
-
Heat at 100°C (heat block) for 20 minutes.
-
Cool and add 0.2 mL of Reagent B .
-
-
Result Interpretation:
-
Purple/Blue: Alkylating agent still present.[3] FAIL . (Add more acid/thiosulfate and stir longer).
-
Colorless/Yellow: Destruction complete. PASS .
-
Part 5: Visualizing the Workflow
Diagram 1: Operational Decision Matrix
This diagram outlines the logical flow for handling aziridine waste.
Caption: Operational workflow for decision-making between in-lab deactivation and professional waste segregation.
Diagram 2: Chemical Mechanism of Deactivation
This diagram illustrates the "Push-Pull" mechanism destroying the aziridine ring.
Caption: The acid-catalyzed nucleophilic ring-opening mechanism that converts the toxic aziridine into an inert salt.
Part 6: Summary Table of Parameters
| Parameter | Specification | Reason for Choice |
| Solvent | Acetone or Methanol | The tert-butyl and phenyl groups make the molecule lipophilic; water alone will not dissolve it. |
| Quenching Agent | Sodium Thiosulfate ( | A "soft" nucleophile that reacts rapidly with alkylating agents without generating toxic gas. |
| Catalyst | Dilute | Protonation of the aziridine nitrogen is required to lower the activation energy for ring opening. |
| Reaction Time | 24 Hours | Steric hindrance from the tert-butyl group slows the reaction kinetics compared to simple aziridines. |
| Validation Limit | 0.5 µg/mL (approx) | The NBP test is highly sensitive, ensuring <99.9% destruction. |
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[4] [Link]
-
Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[5] (Referencing general protocols for Aziridine/Ethyleneimine destruction). [Link][6]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Ethyleneimine - OSHA Occupational Chemical Database. (Used for hazard extrapolation to aziridine derivatives). [Link]
-
Epstein, J., Rosenthal, R. W., & Ess, R. J. (1955). Use of
-(4-Nitrobenzyl)pyridine as Analytical Reagent for Ethylenimines and Alkylating Agents.[7] Analytical Chemistry, 27(9), 1435–1439. [Link]
Sources
- 1. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Read "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals" at NAP.edu [nationalacademies.org]
- 5. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 6. content.e-bookshelf.de [content.e-bookshelf.de]
- 7. pubs.acs.org [pubs.acs.org]
Personal protective equipment for handling trans-Tert-butyl 3-phenylaziridine-2-carboxylate
This guide is structured to serve as a critical operational resource for researchers handling trans-Tert-butyl 3-phenylaziridine-2-carboxylate .
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this precise intermediate may be limited in public databases, its structural classification as an aziridine mandates that it be treated as a potent alkylating agent and a potential mutagen. The presence of the tert-butyl ester moiety increases lipophilicity, thereby enhancing the risk of rapid transdermal absorption.
Hazard Mechanism & Risk Assessment
Why this compound is dangerous: The safety profile of this compound is defined by the aziridine ring strain (~27 kcal/mol) . This three-membered ring acts as a "spring-loaded" electrophile. Upon contact with biological nucleophiles (specifically the N7 position of guanine in DNA), the ring opens, forming a covalent bond (alkylation). This can lead to cross-linking, replication errors, and cytotoxicity.
-
Primary Risk: DNA Alkylation (Mutagenicity/Carcinogenicity).
-
Secondary Risk: Severe eye damage and skin sensitization.
-
Physical Hazard: Potential for exothermic polymerization if exposed to strong acids or Lewis acids.
Personal Protective Equipment (PPE) Matrix
Standard "Blue Nitrile" gloves are insufficient for prolonged contact with aziridines due to the small molecular size and lipophilic nature of this compound, which facilitates permeation.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection (Inner) | Silver Shield® / 4H® (PE/EVAL Laminate) | Critical: Laminate films provide the highest chemical resistance to alkylating agents. Nitrile alone may allow breakthrough in <15 mins. |
| Hand Protection (Outer) | Nitrile (Minimum 5 mil) | Provides dexterity and protects the inner laminate glove from physical tears. Change immediately upon splash.[1] |
| Respiratory | Fume Hood (Primary) | All handling must occur in a certified fume hood. |
| Respiratory (Secondary) | N95 is NOT acceptable. | If hood containment is breached, use a half-mask with OV/P100 cartridges. |
| Eye/Face | Chemical Splash Goggles | Safety glasses do not seal against vapors or aerosols. Aziridines are lachrymators and corneal irritants. |
| Body | Tyvek® Lab Coat + Apron | Standard cotton coats absorb spills. Tyvek provides a non-porous barrier. |
PPE Decision Logic & Hierarchy
The following logic flow dictates the safety setup based on the scale of operation.
Operational Protocols
A. Weighing & Transfer
Aziridine solids can be electrostatic. Inhalation of dust is a critical failure mode.
-
Static Control: Use an ionizing fan or anti-static gun on the balance inside the hood.
-
Double Containment: Weigh the solid into a tared vial inside a secondary container (e.g., a larger beaker).
-
Solvation: Dissolve the solid in the reaction solvent (e.g., DCM or Toluene) immediately after weighing to eliminate the inhalation hazard. Handle as a solution whenever possible.
B. Reaction Monitoring
-
Do not remove TLC plates from the hood until they are fully eluted and dried.
-
Dip Station: Keep a "quench dip" (5% Sodium Thiosulfate) inside the hood. Dip used capillaries and pipettes into this solution immediately after use to deactivate residual aziridine.
C. Decontamination & Quenching (The "Kill" Step)
Aziridines are typically quenched by nucleophilic ring opening. Avoid strong acids as a primary quench, as they can induce violent polymerization.
Recommended Decontamination Solution:
-
Composition: 10% Sodium Thiosulfate (
) in water. -
Mechanism: The thiosulfate anion acts as a soft nucleophile, attacking the aziridine ring and opening it to form a non-toxic Bunte salt.
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | 1. Do not scrub. Scrubbing abrades the skin and increases absorption.2. Rinse with copious water for 15 minutes.3. Remove contaminated clothing while under the shower.[2] |
| Eye Contact | 1. Flush for 15 minutes minimum.2. Hold eyelids open.3. Seek ophthalmological evaluation immediately (corneal damage is often delayed). |
| Inhalation | 1. Move to fresh air.2. If breathing is difficult, oxygen should be administered by trained personnel.3. Monitor for pulmonary edema (delayed onset). |
Disposal Considerations
-
Segregation: Do not mix aziridine waste with acidic waste streams (risk of exotherm).
-
Labeling: Clearly label waste containers as "Contains Aziridine - Mutagenic Hazard."
-
Pre-treatment: It is Best Practice to quench the reaction mixture with thiosulfate or a nucleophilic scavenger (e.g., morpholine) before sending it to the waste container, rendering the waste stream non-alkylating.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories.
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Aziridine compounds and classification logic.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
